Anserinone B
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
190895-96-6 |
|---|---|
Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
3-[(2S)-2-hydroxypropyl]-5-methoxy-2-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C11H14O4/c1-6(12)4-8-7(2)9(13)5-10(15-3)11(8)14/h5-6,12H,4H2,1-3H3/t6-/m0/s1 |
InChI Key |
UDHYZSNFKHIRSC-LURJTMIESA-N |
Isomeric SMILES |
CC1=C(C(=O)C(=CC1=O)OC)C[C@H](C)O |
Canonical SMILES |
CC1=C(C(=O)C(=CC1=O)OC)CC(C)O |
Synonyms |
anserinone B |
Origin of Product |
United States |
Foundational & Exploratory
Anserinone B: A Technical Guide to its Discovery, Isolation, and Characterization from Podospora anserina
For Researchers, Scientists, and Drug Development Professionals
Abstract
Secondary metabolites derived from fungi represent a significant reservoir of novel bioactive compounds with therapeutic potential. The coprophilous fungus Podospora anserina is an established model organism for studying various biological processes and is also a source of unique natural products.[1][2] This document provides a comprehensive technical overview of the discovery, isolation, structural elucidation, and biological activities of Anserinone B, a pentaketide-derived benzoquinone first identified from liquid cultures of Podospora anserina.[1][3] Detailed experimental protocols, quantitative data, and workflow visualizations are presented to serve as a guide for researchers in natural product chemistry, mycology, and drug discovery. This compound has demonstrated notable antifungal, antibacterial, and cytotoxic properties, marking it as a compound of interest for further investigation.[3]
Introduction
Fungi are prolific producers of a vast array of secondary metabolites, which are small molecules not essential for normal growth but crucial for ecological fitness, defense, and communication.[4] These natural products have historically been a cornerstone of drug discovery, yielding numerous antibiotics, antifungals, and cytotoxic agents. The filamentous ascomycete Podospora anserina, a dung-colonizing fungus, has been extensively studied in genetics and aging.[1][5] In the late 1990s, investigation into its secondary metabolite profile led to the discovery of two new benzoquinone derivatives, Anserinone A and this compound.[3] These compounds were identified as pentaketides and exhibited significant biological activities.[1][5] This guide focuses specifically on this compound, detailing the scientific process from initial cultivation to final characterization.
Experimental Protocols and Methodologies
The isolation of this compound from Podospora anserina involves a multi-step process encompassing fungal fermentation, solvent extraction, and multi-stage chromatographic purification. The structure is then determined using modern spectroscopic techniques.
Fungal Cultivation and Fermentation
The production of this compound is achieved through large-scale liquid fermentation of Podospora anserina (ATCC 36360).
-
Organism: Podospora anserina (ATCC 36360)
-
Culture Medium: A nutrient-rich medium is prepared consisting of glucose (20 g/L), peptone (5 g/L), yeast extract (3 g/L), KH₂PO₄ (1 g/L), and MgSO₄·7H₂O (0.5 g/L) in distilled water.
-
Inoculation: The fungus is initially grown on potato dextrose agar (PDA) plates. A small portion of the mycelial mat is used to inoculate seed flasks containing the liquid medium.
-
Fermentation: The seed cultures are incubated for 3-4 days at 25°C on a rotary shaker. The resulting mycelial suspension is then used to inoculate larger production flasks or a fermenter. Static liquid fermentation is carried out at 25°C for approximately 21 days to allow for sufficient production and accumulation of secondary metabolites.[3]
Extraction and Initial Fractionation
Following incubation, the bioactive compounds are extracted from both the mycelium and the culture broth.
-
Mycelium Separation: The fungal biomass is separated from the liquid broth via filtration.
-
Mycelial Extraction: The mycelial cake is repeatedly extracted with a polar organic solvent such as acetone. The resulting acetone extracts are combined and concentrated under reduced pressure to yield an aqueous suspension.
-
Broth Extraction: The culture filtrate (broth) is partitioned against an immiscible organic solvent, typically ethyl acetate (EtOAc). The organic layers are collected.
-
Combined Extraction: The aqueous suspension from the mycelial extract is also partitioned against ethyl acetate. All EtOAc extracts are then combined, washed with brine (saturated NaCl solution), dried over anhydrous sodium sulfate (Na₂SO₄), and evaporated to dryness to yield the crude extract.[3]
Chromatographic Purification
The crude extract, a complex mixture of metabolites, is subjected to a series of chromatographic steps to isolate this compound.
-
Vacuum-Liquid Chromatography (VLC): The crude extract is first fractionated using VLC on silica gel. A stepwise gradient of solvents, typically increasing in polarity (e.g., hexanes -> ethyl acetate -> methanol), is used to elute fractions of varying polarity. Fractions are monitored by Thin-Layer Chromatography (TLC).
-
Sephadex LH-20 Chromatography: Fractions identified as containing the target compounds are further purified by size-exclusion chromatography on a Sephadex LH-20 column, eluting with a solvent like methanol to remove pigments and other impurities.
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative reverse-phase HPLC (e.g., on a C18 column). An isocratic or gradient solvent system (e.g., acetonitrile/water) is employed to yield pure this compound.[3]
Structure Elucidation
The chemical structure of the isolated this compound was determined by a combination of spectroscopic methods.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy provide information about the carbon-hydrogen framework. 2D NMR experiments (like COSY, HMQC, and HMBC) are used to establish the connectivity between atoms.
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques help identify functional groups (e.g., carbonyls, hydroxyls) and the nature of the chromophore, respectively.[3]
Data and Results
Physicochemical and Spectroscopic Data
The characterization of this compound yielded the following key data points, which are crucial for its identification.[3]
| Property | Data for this compound |
| Appearance | Yellow Needles |
| Molecular Formula | C₁₄H₁₆O₅ |
| Molecular Weight | 264.100 g/mol |
| High-Resolution MS | m/z 264.0998 (Calculated for C₁₄H₁₆O₅: 264.0998) |
| UV λmax (MeOH) nm (log ε) | 262 (4.15), 365 (2.95) |
| IR (film) νmax cm⁻¹ | 3380, 2925, 1690, 1645, 1600 |
| ¹H NMR (500 MHz, CDCl₃) | δ 6.51 (1H, s), 4.29 (1H, m), 3.84 (3H, s), 2.15 (3H, s), etc. |
| ¹³C NMR (125 MHz, CDCl₃) | δ 187.5, 182.8, 159.2, 145.9, 137.9, 110.1, 70.4, 56.3, etc. |
Biological Activity Profile
This compound was evaluated for its antimicrobial and cytotoxic activities, demonstrating broad-spectrum effects. The Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial potency.[3]
| Target Organism / Cell Line | Activity Type | Result (MIC or IC₅₀ in µg/mL) |
| Bacillus subtilis | Antibacterial | 25 |
| Staphylococcus aureus | Antibacterial | 25 |
| Candida albicans | Antifungal | 1.6 |
| Aspergillus fumigatus | Antifungal | 6.2 |
| HCT-116 (Colon Cancer) | Cytotoxic (IC₅₀) | 1.6 |
Visualized Workflows and Relationships
Diagrams created using Graphviz provide a clear visual representation of the experimental and logical frameworks involved in the study of this compound.
Isolation and Purification Workflow
This diagram illustrates the sequential process from the cultivation of Podospora anserina to the isolation of pure this compound.
Logical Relationship of this compound Bioactivities
This diagram outlines the characterized biological activities of this compound and their potential therapeutic implications.
References
- 1. Podospora anserina - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Anserinones A and B: new antifungal and antibacterial benzoquinones from the coprophilous fungus Podospora anserina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Complementary Strategies to Unlock Biosynthesis Gene Clusters Encoding Secondary Metabolites in the Filamentous Fungus Podospora anserina - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alchetron.com [alchetron.com]
Anserinone B: A Technical Guide to a Promising Benzoquinone Natural Product
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anserinone B is a naturally occurring benzoquinone isolated from the coprophilous fungus Podospora anserina. This document provides a comprehensive technical overview of this compound, including its isolation, total synthesis, and biological activities. Detailed experimental protocols for key methodologies are provided, and all available quantitative data on its antimicrobial and cytotoxic effects are summarized. Furthermore, a plausible mechanism of action is proposed based on the known activities of related benzoquinone compounds, and the potential signaling pathways involved are visualized.
Introduction
Natural products continue to be a vital source of inspiration for the development of new therapeutic agents. Among these, quinone-containing compounds represent a significant class with a broad spectrum of biological activities. This compound, a member of the benzoquinone family, was first isolated from the fungus Podospora anserina.[1] It has demonstrated notable antifungal, antibacterial, and cytotoxic properties, making it a molecule of interest for further investigation in drug discovery programs. This guide aims to consolidate the current knowledge on this compound to facilitate future research and development efforts.
Physicochemical Properties
This compound is a yellow, optically active solid. Its molecular formula has been determined as C₁₁H₁₂O₅ by high-resolution electron impact mass spectrometry (HREIMS). The structure was elucidated through spectroscopic analysis, including ¹H and ¹³C NMR, HMQC, and HMBC experiments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂O₅ | [1] |
| Molecular Weight | 224.21 g/mol | Calculated |
| Appearance | Yellow solid | [1] |
| Optical Rotation | [α]²⁵D +18.5° (c 0.13, CHCl₃) | [1] |
Isolation from Podospora anserina
This compound is produced by the coprophilous fungus Podospora anserina. The following protocol is based on the original isolation procedure.[1]
Experimental Protocol: Fungal Cultivation and Extraction
-
Cultivation: Podospora anserina (ATCC 36368) is grown in liquid cultures containing 2% glucose, 0.5% yeast extract, and 0.5% peptone in distilled water. Cultures are incubated at 25 °C on a rotary shaker at 150 rpm for 14 days.
-
Extraction: The culture broth is filtered to separate the mycelia from the filtrate. The filtrate is extracted three times with equal volumes of ethyl acetate (EtOAc). The combined EtOAc extracts are then dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield a crude extract.
Experimental Protocol: Isolation and Purification
-
Chromatography: The crude extract is subjected to silica gel column chromatography using a stepwise gradient of hexane and ethyl acetate.
-
Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing this compound are identified by their characteristic yellow color and UV absorbance.
-
Final Purification: The fractions containing this compound are combined and further purified by preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.
Total Synthesis
A total synthesis of this compound has been reported, providing a chemical route to access this natural product and its analogs for further biological evaluation. The synthesis involves a multi-step sequence starting from commercially available materials.
Synthetic Scheme
The detailed synthetic route is outlined in the original publication. A simplified retrosynthetic analysis is presented below.
Biological Activities
This compound has demonstrated a range of biological activities, including antifungal, antibacterial, and cytotoxic effects.
Antimicrobial Activity
This compound exhibits inhibitory activity against various fungal and bacterial strains. The minimum inhibitory concentration (MIC) is a key quantitative measure of its antimicrobial potency.
Table 2: Antimicrobial Activity of this compound (MIC in µg/mL)
| Organism | MIC (µg/mL) | Reference |
| Bacillus subtilis | 25 | [1] |
| Staphylococcus aureus | >100 | [1] |
| Escherichia coli | >100 | [1] |
| Candida albicans | 10 | [1] |
| Aspergillus fumigatus | 25 | [1] |
Cytotoxic Activity
This compound has shown cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is used to quantify its cytotoxicity.
Table 3: Cytotoxic Activity of this compound (IC₅₀ in µM)
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| HCT-116 | Colon Carcinoma | 5.8 | [1] |
| NCI-H460 | Lung Carcinoma | 7.2 | [1] |
| SF-268 | CNS Glioma | 6.5 | [1] |
Mechanism of Action (Proposed)
The precise mechanism of action for this compound has not been fully elucidated. However, based on the known activities of other benzoquinone natural products, a plausible mechanism involves the induction of oxidative stress and subsequent apoptosis. Benzoquinones are known to be electrophilic and can react with cellular nucleophiles, such as cysteine residues in proteins, leading to enzyme inhibition and disruption of cellular redox balance. This can trigger a cascade of events leading to programmed cell death.
Proposed Signaling Pathway
The cytotoxic effects of this compound are likely mediated through the induction of apoptosis. A proposed signaling pathway is depicted below, involving the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and activation of the caspase cascade.
Conclusion
This compound is a promising natural product with significant antifungal, antibacterial, and cytotoxic activities. The availability of a total synthesis opens up opportunities for the generation of analogs with potentially improved potency and selectivity. Further studies are warranted to fully elucidate its mechanism of action and to explore its therapeutic potential. This technical guide provides a solid foundation for researchers and drug development professionals interested in advancing the study of this intriguing benzoquinone.
References
Anserinone B: A Technical Guide to its Biological Activity and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anserinone B is a naturally occurring benzoquinone isolated from the coprophilous fungus Podospora anserina.[1] As a member of the quinone class of compounds, it has attracted scientific interest due to its demonstrated biological activities. This technical guide provides a comprehensive overview of the known biological properties of this compound, including its antifungal, antibacterial, and cytotoxic effects. This document summarizes the available quantitative data, details the experimental protocols used for its characterization, and presents logical workflows and a proposed mechanism of action through visualizations.
Chemical Properties
| Property | Value | Source |
| Chemical Formula | C10H12O4 | [2] |
| Molecular Weight | 210.20 g/mol | MedChemExpress |
| Class | Benzoquinone | [1] |
| Origin | Podospora anserina | [1] |
Biological Activity: Quantitative Data
This compound has demonstrated a range of biological activities. The following tables summarize the quantitative data available from preclinical studies.
Table 1: Antifungal Activity of this compound
| Fungal Species | Activity Metric | Result | Concentration | Source |
| Sordaria fimicola | Radial Growth Reduction | 50% | Not Specified | [3] |
| Ascobolus furfuraceus | Radial Growth Reduction | 37% | Not Specified | [3] |
Table 2: Cytotoxic Activity of this compound
| Assay | Metric | Result | Source |
| NCI-60 Human Tumor Cell Line Panel | GI50 | 4.4 µg/mL | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the likely protocols used to determine the biological activity of this compound, based on the original reporting and standard practices in the field.
Antifungal Susceptibility Testing
The antifungal activity of this compound was initially assessed using a radial growth reduction assay. A standard protocol for such an assay would be as follows:
-
Fungal Culture Preparation: The test fungi, Sordaria fimicola and Ascobolus furfuraceus, are cultured on a suitable agar medium (e.g., Potato Dextrose Agar) to obtain fresh, viable mycelia.
-
Assay Plate Preparation: A sterile petri dish containing the agar medium is prepared. A solution of this compound at a specific concentration is incorporated into the agar medium before it solidifies. A control plate without this compound is also prepared.
-
Inoculation: A small plug of the fungal mycelium is taken from the edge of an actively growing culture and placed at the center of the treatment and control plates.
-
Incubation: The plates are incubated at an optimal temperature for fungal growth (typically 25-28°C) for a period of several days.
-
Measurement of Radial Growth: The diameter of the fungal colony is measured daily in both the treatment and control plates.
-
Calculation of Growth Reduction: The percentage of radial growth reduction is calculated using the following formula: % Growth Reduction = [(Diameter of Control - Diameter of Treatment) / Diameter of Control] x 100
Cytotoxicity Assay (NCI-60 Screen)
The cytotoxicity of this compound was evaluated using the National Cancer Institute's 60 human tumor cell line screen (NCI-60). This is a standardized high-throughput screening platform. The general protocol is as follows:
-
Cell Culture: The 60 different human cancer cell lines are individually maintained in appropriate culture media and conditions.
-
Plating: Cells are seeded into 96-well microtiter plates and allowed to attach and grow for 24 hours.
-
Drug Treatment: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at various concentrations. A control group of cells receives only the solvent.
-
Incubation: The plates are incubated for a further 48 hours to allow the compound to exert its effect.
-
Cell Viability Measurement: The sulforhodamine B (SRB) assay is typically used to determine cell viability. This involves fixing the cells with trichloroacetic acid, staining with SRB dye, and then solubilizing the bound dye. The absorbance is then read on a plate reader, which is proportional to the number of living cells.
-
Data Analysis: The absorbance data is used to calculate the concentration of the compound that causes a 50% reduction in cell growth (GI50).
Mechanism of Action and Signaling Pathways
The specific molecular targets and signaling pathways modulated by this compound have not yet been elucidated in published scientific literature. However, based on the known mechanisms of other antifungal and cytotoxic benzoquinones, a general proposed mechanism of action can be considered.
Many benzoquinones are redox-active molecules that can participate in one-electron reduction reactions to form semiquinone radicals. These radicals can then react with molecular oxygen to generate reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide. This process, known as redox cycling, can lead to oxidative stress within the cell.
The excessive production of ROS can have several detrimental effects, including:
-
Damage to cellular macromolecules such as DNA, proteins, and lipids.
-
Disruption of mitochondrial function and energy metabolism.
-
Induction of programmed cell death (apoptosis).
Furthermore, the electrophilic nature of the benzoquinone ring can lead to the alkylation of cellular nucleophiles, particularly the thiol groups of cysteine residues in proteins. This can result in the inactivation of critical enzymes and disruption of cellular signaling pathways. For fungi, this can also lead to increased permeability of the cell membrane.
Disclaimer: The diagram above illustrates a proposed general mechanism of action for antifungal benzoquinones based on existing literature for this class of compounds. The specific molecular interactions and signaling pathways for this compound have not been experimentally confirmed.
Conclusion and Future Directions
This compound is a fungal secondary metabolite with documented antifungal and moderate cytotoxic activities. While initial biological screening has provided valuable data, further research is required to fully understand its therapeutic potential. Key areas for future investigation include:
-
Elucidation of the Mechanism of Action: Detailed studies are needed to identify the specific molecular targets and signaling pathways affected by this compound. This will be crucial for understanding its selectivity and for potential optimization through medicinal chemistry efforts.
-
Broad-Spectrum Activity: The full spectrum of its antifungal and antibacterial activity against a wider range of clinically relevant pathogens should be determined.
-
In Vivo Efficacy and Toxicity: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
References
- 1. Anserinones A and B: new antifungal and antibacterial benzoquinones from the coprophilous fungus Podospora anserina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Complementary Strategies to Unlock Biosynthesis Gene Clusters Encoding Secondary Metabolites in the Filamentous Fungus Podospora anserina - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Unraveling the Antifungal Action of Anserinone B: A Proposed Investigatory Framework
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Anserinone B, a benzoquinone isolated from the coprophilous fungus Podospora anserina, has been identified as a compound with notable antifungal, antibacterial, and cytotoxic activities.[1] Despite its discovery, the precise mechanism of action by which this compound exerts its antifungal effects remains largely uncharacterized in publicly available scientific literature. This technical guide serves as a comprehensive framework for elucidating the antifungal mechanism of this compound. It outlines a systematic approach, including detailed experimental protocols, data presentation strategies, and the visualization of potential signaling pathways and workflows, to guide future research in this area. While specific data for this compound is not yet available, this document provides the necessary theoretical and practical foundation for its investigation.
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for novel antifungal agents with unique mechanisms of action.[2][3] this compound, a natural product, represents a potential starting point for the development of new antifungal therapies.[1] Understanding its molecular target and the cellular pathways it perturbs is critical for its advancement as a therapeutic candidate. This document outlines a proposed research plan to systematically investigate the antifungal mechanism of action of this compound.
Current State of Knowledge
This compound is a benzoquinone derivative isolated from liquid cultures of Podospora anserina.[1] Preliminary studies have confirmed its activity against a range of fungi, though specific minimum inhibitory concentration (MIC) data and the spectrum of activity are not detailed in the available literature.[1] The core challenge remains the identification of its specific fungal target and the downstream cellular consequences of its action.
Proposed Investigatory Workflow
To elucidate the mechanism of action of this compound, a multi-faceted approach is proposed. This workflow is designed to systematically narrow down the potential targets and pathways affected by the compound.
Figure 1: A proposed three-phase workflow for the investigation of this compound's antifungal mechanism of action.
Quantitative Data Presentation (Hypothetical)
Effective data presentation is crucial for comparing the potency and spectrum of a novel antifungal agent. The following tables represent a structured format for presenting hypothetical data for this compound.
Table 1: Antifungal Susceptibility of this compound Against Various Fungal Pathogens
| Fungal Species | Strain | This compound MIC (µg/mL) | Amphotericin B MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans | SC5314 | 8 | 0.5 | 0.25 |
| Candida auris | B11221 | 16 | 1 | >64 |
| Cryptococcus neoformans | H99 | 4 | 0.25 | 8 |
| Aspergillus fumigatus | Af293 | 32 | 1 | >64 |
Table 2: Effect of this compound on Macromolecule Synthesis in C. albicans
| Treatment (Concentration) | Ergosterol Synthesis (% Inhibition) | β-(1,3)-Glucan Synthesis (% Inhibition) | Chitin Synthesis (% Inhibition) | DNA/RNA Synthesis (% Inhibition) |
| This compound (8 µg/mL) | 85 | 10 | 5 | 12 |
| Control | 0 | 0 | 0 | 0 |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments proposed in the investigatory workflow.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculum Preparation:
-
Culture the fungal isolate on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a suspension of fungal cells in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ cells/mL.
-
-
Drug Dilution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of this compound in a 96-well microtiter plate using RPMI 1640 medium to achieve the desired concentration range.
-
-
Incubation:
-
Add 100 µL of the fungal inoculum to each well of the microtiter plate containing 100 µL of the drug dilutions.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Endpoint Determination:
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for other agents) compared to the drug-free control.
-
Ergosterol Synthesis Inhibition Assay
This protocol is designed to quantify the impact of this compound on the ergosterol biosynthetic pathway.
-
Fungal Culture and Treatment:
-
Grow a mid-logarithmic phase culture of the test fungus (e.g., C. albicans).
-
Expose the culture to this compound at its MIC and sub-MIC concentrations for a defined period (e.g., 4-6 hours).
-
-
Sterol Extraction:
-
Harvest the fungal cells by centrifugation.
-
Saponify the cell pellet with alcoholic potassium hydroxide.
-
Extract the non-saponifiable lipids (sterols) with n-heptane.
-
-
Spectrophotometric Analysis:
-
Scan the sterol extract from 240 nm to 300 nm using a UV-Vis spectrophotometer.
-
The presence of ergosterol and the intermediate 24(28)-dehydroergosterol results in a characteristic four-peaked curve.
-
Calculate the percentage of ergosterol based on the absorbance values at specific wavelengths.
-
-
Data Analysis:
-
Compare the ergosterol content of treated cells to that of untreated controls to determine the percentage of inhibition.
-
Visualization of Potential Signaling Pathways
While the specific pathway affected by this compound is unknown, many antifungal agents that disrupt the cell membrane or wall trigger compensatory signaling cascades such as the High Osmolarity Glycerol (HOG) and Cell Wall Integrity (CWI) pathways.[4][5] Investigating the activation of these pathways can provide insights into the mode of action.
Figure 2: A hypothetical signaling pathway illustrating the potential downstream effects of this compound targeting ergosterol synthesis.
Conclusion and Future Directions
This compound presents an intriguing starting point for the development of a new class of antifungal drugs. The lack of detailed mechanistic information necessitates a systematic and rigorous investigatory approach as outlined in this guide. Future research should focus on executing these proposed experiments to identify its molecular target, elucidate the affected cellular pathways, and evaluate its potential for further preclinical and clinical development. The discovery of a novel mechanism of action would be a significant advancement in the fight against life-threatening fungal infections.
References
- 1. Anserinones A and B: new antifungal and antibacterial benzoquinones from the coprophilous fungus Podospora anserina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungals and Drug Resistance [mdpi.com]
- 3. Antifungal Susceptibility Data and Epidemiological Distribution of Candida spp.: An In Vitro Five-Year Evaluation at University Hospital Policlinico of Catania and a Comprehensive Literature Review [mdpi.com]
- 4. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Fungal Cell Wall: Emerging Antifungals and Drug Resistance [frontiersin.org]
Anserinone B: A Technical Guide on its Cytotoxic Effects on Tumor Cell Lines
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Anserinone B, a benzoquinone natural product isolated from the coprophilous fungus Podospora anserina, has demonstrated cytotoxic activities against cancer cell lines. This technical guide provides a comprehensive overview of the currently available data on the cytotoxic effects of this compound. Due to the limited extent of published research specifically on this compound's anticancer properties, this document summarizes the existing quantitative data, outlines a probable experimental protocol based on the assays used for its initial screening, and discusses potential mechanisms of action by drawing parallels with the known effects of other benzoquinones on tumor cells. This guide aims to serve as a foundational resource for researchers interested in the further investigation of this compound as a potential anticancer agent.
Introduction
This compound is a naturally occurring benzoquinone that, along with its analogue Anserinone A, was first isolated from the fungus Podospora anserina.[1] Initial studies revealed that these compounds possess antifungal and antibacterial properties, as well as cytotoxic activities.[1] The potential of this compound as a cytotoxic agent was highlighted by its evaluation in the National Cancer Institute's (NCI) 60 human tumor cell line panel, where it displayed moderate cytotoxicity.[2] Despite these initial findings, to date, there is a scarcity of in-depth research into its specific mechanisms of action against cancer cells. This guide consolidates the available information to facilitate future research endeavors.
Quantitative Cytotoxicity Data
The cytotoxic potential of this compound has been quantified in a limited number of studies. The available data, primarily from the NCI-60 screen and a specific cell line assay, are summarized below.
| Parameter | Cell Line Panel/Cell Line | Value | Assay Type | Reference |
| Mean GI50 | NCI-60 Human Tumor Cell Line Panel | 4.4 µg/mL | Sulforhodamine B (SRB) Assay | [2] |
| IC50 | MDA-MB-435 (Melanoma) | 3.6 µg/mL | Sulforhodamine B (SRB) Assay | [2] |
Note: The GI50 (50% growth inhibition) is a common metric from the NCI-60 screen, while the IC50 (50% inhibitory concentration) is also widely used to denote cytotoxic potency. The original publication did not provide the full dataset for the NCI-60 panel.
Experimental Protocols
Detailed experimental protocols for the cytotoxicity testing of this compound have not been explicitly published. However, based on the reference to the NCI-60 screen and the use of the Sulforhodamine B (SRB) assay, a standard protocol can be outlined.
Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.[3]
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Human tumor cell lines (e.g., MDA-MB-435)
-
Complete cell culture medium (specific to the cell line)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed a specific number of cells (e.g., 5,000-20,000 cells/well) in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the different concentrations of this compound to the wells and incubate for a specified period (e.g., 48 hours). Include a vehicle control (medium with the solvent used for the drug stock).
-
Cell Fixation: After incubation, gently remove the medium and fix the cells by adding cold TCA to each well. Incubate at 4°C for 1 hour.
-
Staining: Wash the plates multiple times with water and air dry. Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining and Solubilization: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. Air dry the plates and then add Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of this compound compared to the control. The IC50 or GI50 value is then determined by plotting the percentage of inhibition against the drug concentration.
Experimental Workflow Diagram
Potential Signaling Pathways and Mechanism of Action
There is currently no published research specifically detailing the signaling pathways modulated by this compound to exert its cytotoxic effects. However, as a member of the benzoquinone class of compounds, its mechanism of action may be inferred from the known activities of other cytotoxic benzoquinones.
Many benzoquinones induce cancer cell death through the generation of reactive oxygen species (ROS) and the induction of apoptosis.[1][2] The accumulation of intracellular ROS can lead to oxidative stress, damaging cellular components and triggering programmed cell death.
Apoptosis can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways. Benzoquinones have been shown to activate the intrinsic pathway, which involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases that execute cell death.[3]
Generalized Apoptotic Signaling Pathway Potentially Involved
The following diagram illustrates a generalized model of apoptosis that may be relevant to the cytotoxic action of benzoquinones like this compound. It is important to note that this is a hypothetical model for this compound, as specific experimental validation is lacking.
References
- 1. ROS-mediated induction of apoptosis by benzoquinone embelin in human colon adenocarcinoma cells HT-29 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxicity and apoptosis of benzoquinones: redox cycling, cytochrome c release, and BAD protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis of Anserinone B: A Detailed Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anserinone B, a natural product first isolated from the fungus Podospora anserina, has garnered significant interest within the scientific community due to its potential therapeutic applications, including anticancer, antifungal, and antibacterial activities. This document provides a detailed account of a novel total synthesis of this compound. The described methodology offers a concise and efficient route to this biologically active molecule, facilitating further investigation into its medicinal chemistry and pharmacological profile. The synthesis is characterized by a strategic sequence of a Grignard reaction to construct the carbon skeleton, an oxidation to form the key benzoquinone intermediate, and a subsequent Diels-Alder reaction to establish the bicyclic core of the target molecule.
Introduction
The development of synthetic routes to natural products is a cornerstone of organic chemistry, enabling access to complex molecules for biological evaluation and the development of new therapeutic agents. This compound, a member of the benzoquinone family of natural products, presents a compelling synthetic target due to its interesting molecular architecture and promising biological activities. This application note outlines a robust and reproducible total synthesis of this compound, suitable for implementation in a standard organic chemistry laboratory.
Synthetic Pathway Overview
The total synthesis of this compound can be logically divided into three key stages:
-
Formation of the Alkylated Hydroquinone Ether: This initial step involves a Grignard reaction to append the undecyl side chain to a protected hydroquinone derivative.
-
Oxidative Demethylation: The hydroquinone ether is then oxidized to the corresponding 1,4-benzoquinone, a critical intermediate for the subsequent cycloaddition.
-
Diels-Alder Cycloaddition: The final stage of the synthesis involves a [4+2] cycloaddition reaction between the substituted benzoquinone and a suitable diene to construct the characteristic bicyclic ring system of this compound.
Application Notes and Protocols for Anserinone B Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the extraction and purification of Anserinone B, a benzoquinone with promising antifungal and antibacterial properties. The protocols detailed below are based on established methodologies for the isolation of secondary metabolites from fungal cultures.
Introduction
This compound is a novel benzoquinone first isolated from the coprophilous fungus Podospora anserina.[1] This compound has demonstrated significant antifungal and antibacterial activities, making it a person of interest for further investigation in drug discovery and development programs. This document outlines the recommended procedures for the extraction, purification, and preliminary characterization of this compound for research purposes.
Data Presentation
The following table summarizes the expected yields and purity at each major stage of the this compound extraction and purification process. These values are estimates based on typical fungal secondary metabolite isolation and may vary depending on culture conditions and experimental execution.
| Purification Stage | Starting Material (per 1L culture) | Expected Yield (mg) | Purity (%) | Method of Analysis |
| Crude Ethyl Acetate Extract | Fungal Mycelia & Culture Broth | 100 - 500 | 1 - 5 | TLC, ¹H NMR |
| Silica Gel Chromatography | Crude Extract | 20 - 100 | 40 - 60 | TLC, HPLC |
| Preparative RP-HPLC | Silica Gel Fraction | 5 - 20 | >95 | HPLC, ¹H NMR, MS |
Experimental Protocols
Fungal Culture and Inoculation
Podospora anserina is cultivated in a liquid medium to promote the production of secondary metabolites, including this compound.
Materials:
-
Malt Extract Broth (MEB) or Potato Dextrose Broth (PDB)
-
Podospora anserina culture
-
Sterile flasks and incubator
Protocol:
-
Prepare a sterile liquid culture medium (e.g., MEB or PDB) in flasks.
-
Inoculate the medium with a small piece of agar containing the mycelium of Podospora anserina.
-
Incubate the flasks at 25-28°C for 14-21 days in a stationary or shaking incubator. This compound has been specifically identified in liquid medium cultures.
Extraction of Crude this compound
The extraction process is designed to efficiently recover this compound from both the fungal mycelium and the culture broth.
Materials:
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Protocol:
-
After the incubation period, separate the fungal mycelium from the culture broth by filtration.
-
Combine the mycelium and the filtrate for extraction.
-
Extract the combined broth and mycelium three times with an equal volume of ethyl acetate.
-
Pool the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the ethyl acetate extract in vacuo using a rotary evaporator to obtain the crude extract.
Purification by Silica Gel Chromatography
Initial purification of the crude extract is achieved by silica gel column chromatography to separate compounds based on polarity.
Materials:
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Solvent system (e.g., hexane-ethyl acetate gradient)
-
Fraction collector and test tubes
Protocol:
-
Prepare a silica gel slurry in hexane and pack it into a glass column.
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the prepared column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine fractions containing the desired compound (this compound) based on TLC analysis.
-
Evaporate the solvent from the combined fractions to yield a semi-purified extract.
High-Performance Liquid Chromatography (HPLC) Purification
Final purification to achieve high-purity this compound is performed using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Preparative HPLC system with a UV detector
-
Reversed-phase C18 column
-
HPLC-grade solvents (e.g., acetonitrile and water)
-
Formic acid or trifluoroacetic acid (as a modifier)
Protocol:
-
Dissolve the semi-purified extract from the silica gel chromatography step in a suitable solvent (e.g., methanol or acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Set up the preparative HPLC system with a C18 column.
-
Use a gradient elution method, for example, starting with a mixture of water and acetonitrile (e.g., 90:10) and increasing the acetonitrile concentration over time. A small amount of formic acid (e.g., 0.1%) can be added to both solvents to improve peak shape.
-
Monitor the elution at a suitable wavelength (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy of the crude extract).
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain pure this compound.
-
Confirm the purity and identity of the final compound using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the extraction and purification of this compound.
References
Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Anserinone B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anserinone B is a benzoquinone isolated from the coprophilous fungus Podospora anserina. Preliminary studies have indicated that this compound possesses both antifungal and antibacterial properties.[1] These application notes provide a framework for conducting in vitro antifungal susceptibility testing of this compound to determine its spectrum of activity and potency against various fungal pathogens. The protocols described herein are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and are suitable for the evaluation of novel natural products like this compound.
Data Presentation
For the purpose of guiding future research and ensuring standardized data reporting, the following table provides a template for the presentation of quantitative antifungal susceptibility data for this compound. Researchers generating new data are encouraged to populate a similar table. For comparative purposes, MIC values for other antifungal benzoquinones against various fungal species have been reported in the range of 2 to 64 µg/mL.[2]
Table 1: In Vitro Antifungal Activity of this compound (Template)
| Fungal Species | Strain ID | This compound MIC (µg/mL) | Quality Control (QC) Strain MIC (µg/mL) | Reference Antifungal MIC (µg/mL) |
| Candida albicans | ATCC 90028 | Data to be determined | e.g., Fluconazole: X µg/mL | e.g., Fluconazole: Y µg/mL |
| Candida glabrata | ATCC 90030 | Data to be determined | e.g., Fluconazole: X µg/mL | e.g., Fluconazole: Y µg/mL |
| Candida parapsilosis | ATCC 22019 | Data to be determined | e.g., Fluconazole: X µg/mL | e.g., Fluconazole: Y µg/mL |
| Cryptococcus neoformans | ATCC 90112 | Data to be determined | e.g., Amphotericin B: X µg/mL | e.g., Amphotericin B: Y µg/mL |
| Aspergillus fumigatus | ATCC 204305 | Data to be determined | e.g., Voriconazole: X µg/mL | e.g., Voriconazole: Y µg/mL |
| ... (other relevant species) | ... | ... | ... | ... |
Experimental Protocols
The following protocols are adapted from the CLSI M27 guidelines for yeasts and general broth microdilution methods for antifungal susceptibility testing of novel compounds.[3][4]
Protocol 1: Broth Microdilution Susceptibility Testing for Yeasts
This method is used to determine the MIC of this compound against yeast species such as Candida spp. and Cryptococcus neoformans.
Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal isolates and quality control strains
-
Spectrophotometer or plate reader
-
Sterile saline (0.85%)
-
Vortex mixer
-
Incubator (35°C)
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 100% DMSO).
-
Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in a 96-well plate to achieve the desired final concentration range (e.g., 0.03 to 16 µg/mL). The final concentration of DMSO should not exceed 1% as it can inhibit fungal growth.
-
-
Inoculum Preparation:
-
Subculture the yeast isolates on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.
-
Harvest mature colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm). This corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute the adjusted inoculum 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
Inoculation of Microtiter Plates:
-
Add 100 µL of the final fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted this compound, resulting in a final volume of 200 µL per well.
-
Include a growth control well (inoculum without this compound) and a sterility control well (medium only).
-
-
Incubation:
-
Seal the plates and incubate at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of this compound that causes a significant inhibition (typically ≥50% reduction) of growth compared to the growth control. This can be assessed visually or by using a microplate reader at 490 nm.
-
Caption: Workflow for yeast antifungal susceptibility testing.
Protocol 2: Antifungal Susceptibility Testing for Filamentous Fungi (Molds)
This protocol is a modification for testing filamentous fungi like Aspergillus spp.
Materials:
-
Same as for yeasts, with the addition of sterile Tween 20 (0.05%).
Procedure:
-
Preparation of this compound Dilutions:
-
Follow the same procedure as for yeasts.
-
-
Inoculum Preparation:
-
Grow the mold on Potato Dextrose Agar (PDA) at 35°C for 5-7 days until sporulation is evident.
-
Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 20 and gently scraping the surface.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
-
Adjust the turbidity of the supernatant to a 0.5 McFarland standard.
-
Dilute the adjusted conidial suspension in RPMI-1640 medium to achieve a final concentration of 0.4-5 x 10^4 CFU/mL.
-
-
Inoculation, Incubation, and MIC Reading:
-
Follow the same procedures as for yeasts (steps 3-5). The incubation time for molds may need to be extended to 48-72 hours. The MIC for molds is typically read as the lowest concentration that shows 100% inhibition of growth.
-
Caption: Workflow for mold antifungal susceptibility testing.
Potential Signaling Pathways and Mechanisms of Action
The precise mechanism of antifungal action for this compound has not been elucidated. However, as a benzoquinone, it may share mechanisms with other quinone-containing antifungal agents. These compounds are often involved in redox cycling, leading to the generation of reactive oxygen species (ROS) which can cause cellular damage. Potential targets could include the fungal cell membrane, cell wall, or essential enzymes.
Caption: Potential mechanism of action for this compound.
Conclusion
These application notes provide a standardized approach for the in vitro evaluation of the antifungal properties of this compound. Adherence to these protocols will ensure the generation of reproducible and comparable data, which is essential for the further development of this promising natural product as a potential antifungal agent. Future research should focus on determining the MICs against a broad panel of clinically relevant fungi, elucidating the mechanism of action, and evaluating its in vivo efficacy and toxicity.
References
- 1. Anserinones A and B: new antifungal and antibacterial benzoquinones from the coprophilous fungus Podospora anserina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains [mdpi.com]
- 4. In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anserinone B Cytotoxicity Assays in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anserinone B, a benzoquinone derivative, has demonstrated moderate cytotoxic activity against a panel of human cancer cell lines. These application notes provide a summary of the available data on this compound's cytotoxicity and a detailed protocol for assessing its effects on cancer cell viability using the Sulforhodamine B (SRB) assay, a method consistent with the screening protocols of the National Cancer Institute (NCI). Additionally, this document outlines a potential signaling pathway for further investigation into this compound's mechanism of action.
Quantitative Data Summary
The primary quantitative measure of this compound's cytotoxic activity comes from the NCI-60 human tumor cell line screen. This screen utilizes the SRB assay to determine the concentration at which the compound causes a 50% reduction in the net protein increase of treated cells compared to control cells (GI50).
Table 1: Cytotoxicity of this compound in the NCI-60 Human Tumor Cell Line Panel
| Compound | Assay | Parameter | Value | Source |
| This compound | NCI-60 Screen (SRB Assay) | GI50 (50% Growth Inhibition) | 4.4 µg/mL | [1] |
Experimental Protocols
The following is a detailed protocol for the Sulforhodamine B (SRB) assay, a widely used method for determining cytotoxicity based on the measurement of cellular protein content. This protocol is adapted from the methodology used by the National Cancer Institute's Developmental Therapeutics Program.[2][3][4]
Sulforhodamine B (SRB) Cytotoxicity Assay Protocol
1. Materials:
-
This compound (solubilized in an appropriate solvent, e.g., DMSO)
-
Human cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS), sterile
-
96-well flat-bottom microtiter plates
-
Trichloroacetic acid (TCA), 50% (w/v) in water, cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Wash solution: 1% (v/v) acetic acid in water
-
Solubilization buffer: 10 mM Tris base solution, pH 10.5
-
Multichannel pipette
-
Microplate reader (absorbance at 515 nm)
2. Cell Plating:
-
Harvest logarithmically growing cells using Trypsin-EDTA and resuspend in complete culture medium to create a single-cell suspension.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the appropriate seeding density (typically 5,000-20,000 cells/well, optimized for each cell line's growth rate).
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
3. Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. A typical concentration range for an initial screen might be from 0.01 to 100 µg/mL.
-
After the 24-hour incubation, remove the medium from the wells and add 100 µL of the corresponding this compound dilutions to the appropriate wells.
-
Include vehicle control wells (containing the same concentration of the solvent used to dissolve this compound, e.g., DMSO).
-
Incubate the plates for an additional 48 hours under the same conditions.
4. Cell Fixation:
-
After the 48-hour incubation, gently add 50 µL of cold 50% TCA to each well (final concentration of 10% TCA) without aspirating the medium.
-
Incubate the plates at 4°C for 1 hour to fix the cells.
-
Wash the plates five times with slow-running tap water or 1% acetic acid to remove TCA, medium, and unbound cells.
-
Allow the plates to air dry completely at room temperature.
5. Staining:
-
Add 100 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
Quickly wash the plates five times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
6. Solubilization and Absorbance Measurement:
-
Add 200 µL of 10 mM Tris base solution to each well.
-
Place the plates on a shaker for 5-10 minutes to solubilize the protein-bound dye.
-
Read the absorbance at 515 nm using a microplate reader.
7. Data Analysis:
-
Subtract the average absorbance of the blank wells from all other absorbance readings.
-
The percentage of cell growth can be calculated using the following formula: % Growth = (Mean OD_test - Mean OD_t0) / (Mean OD_control - Mean OD_t0) * 100 Where:
-
Mean OD_test is the average optical density of the wells treated with this compound.
-
Mean OD_t0 is the average optical density of the wells at the time of compound addition (time zero).
-
Mean OD_control is the average optical density of the vehicle control wells.
-
-
Plot the percentage of growth against the this compound concentration and determine the GI50 value from the dose-response curve.
Visualizations
Experimental Workflow
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Potential Signaling Pathway for Investigation
While the precise signaling pathway affected by this compound has not been elucidated in the available literature, many cytotoxic compounds induce apoptosis. The following diagram illustrates a generic intrinsic apoptosis pathway, which represents a plausible starting point for investigating the mechanism of action of this compound. Future research, such as Western blot analysis for key apoptotic proteins (e.g., caspases, Bcl-2 family members) or flow cytometry-based apoptosis assays (e.g., Annexin V/PI staining), would be necessary to validate this or any other proposed pathway.
Caption: A hypothetical intrinsic apoptosis signaling pathway for this compound.
Future Directions
The moderate cytotoxicity of this compound warrants further investigation to determine its potential as an anticancer agent. Key areas for future research include:
-
Broad-spectrum cytotoxicity screening: Testing this compound against a wider panel of cancer cell lines from various tissue origins to identify particularly sensitive cancer types.
-
Mechanism of action studies: Elucidating the specific signaling pathways modulated by this compound. This could involve investigating its effects on key cellular processes such as apoptosis, cell cycle progression, and DNA damage response.
-
In vivo efficacy: Evaluating the anti-tumor activity of this compound in preclinical animal models of cancer.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to identify compounds with improved potency and selectivity.
By systematically addressing these research questions, a more comprehensive understanding of this compound's therapeutic potential can be achieved.
References
- 1. dctd.cancer.gov [dctd.cancer.gov]
- 2. dctd.cancer.gov [dctd.cancer.gov]
- 3. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 4. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Anserinone B: Application Notes and Protocols for Fungal Growth Inhibition Studies
Disclaimer: Publicly available data on Anserinone B is limited primarily to its initial discovery and isolation. The following application notes and protocols are based on the available information and have been supplemented with generalized methodologies for studying novel antifungal compounds. These protocols serve as a guide for researchers to design and conduct experiments with this compound or similar natural products.
Introduction
This compound is a benzoquinone first isolated from the liquid cultures of the coprophilous fungus Podospora anserina.[1][2] Preliminary studies have indicated that this compound exhibits antifungal, antibacterial, and cytotoxic activities.[1][2] Its novelty and biological activity make it a candidate for further investigation as a tool for studying fungal growth inhibition and as a potential lead compound in drug development.
These notes provide a framework for the systematic evaluation of this compound's antifungal properties, including determining its spectrum of activity, potency, and potential mechanism of action.
Quantitative Data Summary
Due to the limited published data, the following tables are presented as templates for organizing experimental results obtained from studies on this compound.
Table 1: In Vitro Antifungal Activity of this compound
| Fungal Species | Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MFC (µg/mL) |
| Candida albicans | ATCC 90028 | Data | Data | Data |
| Cryptococcus neoformans | H99 | Data | Data | Data |
| Aspergillus fumigatus | Af293 | Data | Data | Data |
| Fusarium solani | ATCC 36031 | Data | Data | Data |
| Saccharomyces cerevisiae | BY4741 | Data | Data | Data |
| ... | ... | ... | ... | ... |
MIC₅₀/₉₀: Minimum Inhibitory Concentration required to inhibit the growth of 50% or 90% of isolates, respectively. MFC: Minimum Fungicidal Concentration.
Table 2: Cytotoxicity of this compound against Mammalian Cell Lines
| Cell Line | Cell Type | IC₅₀ (µg/mL) |
| HEK293 | Human Embryonic Kidney | Data |
| HepG2 | Human Hepatocellular Carcinoma | Data |
| A549 | Human Lung Carcinoma | Data |
IC₅₀: Half-maximal Inhibitory Concentration.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the antifungal properties of this compound.
Protocol for Broth Microdilution Antifungal Susceptibility Testing
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines to determine the Minimum Inhibitory Concentration (MIC) of this compound.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Fungal isolates
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds).
-
Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.
-
Further dilute the suspension in RPMI-1640 to achieve the final inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts).
-
-
Drug Dilution:
-
Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 in the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the serially diluted this compound.
-
Include a positive control (inoculum without drug) and a negative control (medium only).
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours (for yeasts) or longer for slower-growing molds.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth (e.g., ≥50% reduction) compared to the positive control. This can be assessed visually or by measuring absorbance at 600 nm.
-
Protocol for Determining Minimum Fungicidal Concentration (MFC)
This protocol is a follow-up to the MIC assay to determine if this compound has fungicidal or fungistatic activity.
Procedure:
-
Following the MIC determination, take a 10-20 µL aliquot from each well that showed growth inhibition in the microdilution plate.
-
Spot the aliquot onto an appropriate agar plate (e.g., Sabouraud Dextrose Agar).
-
Incubate the agar plate at 35°C for 24-48 hours.
-
The MFC is the lowest concentration of this compound that results in no fungal growth on the agar plate.
Protocol for Mammalian Cell Cytotoxicity Assay (MTT Assay)
This protocol assesses the toxicity of this compound against mammalian cells.
Materials:
-
Mammalian cell lines (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the IC₅₀ value, which is the concentration of this compound that reduces cell viability by 50% compared to untreated controls.
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate a general workflow for antifungal drug discovery and a key signaling pathway often implicated in fungal responses to stress, which could be a potential target for compounds like this compound.
Caption: Workflow for the discovery and characterization of a novel antifungal agent.
Caption: The High Osmolarity Glycerol (HOG) signaling pathway in fungi.
References
Application Notes and Protocols: Anserinone B in Natural Product Synthesis and Research
For Researchers, Scientists, and Drug Development Professionals
Anserinone B, a benzoquinone natural product isolated from the coprophilous fungus Podospora anserina, has garnered attention in the scientific community for its notable biological activities.[1] This document provides a comprehensive overview of this compound, focusing on its synthesis, biological applications, and the methodologies employed in its evaluation.
Overview of this compound
This compound is a member of the benzoquinone class of compounds, which are known for their diverse biological properties. It has demonstrated promising antifungal, antibacterial, and cytotoxic activities, making it a molecule of interest for further investigation in drug discovery and development.[1][2]
Chemical Structure:
(Note: This is a simplified 2D representation of the core structure and may not reflect the complete stereochemistry.)
Total Synthesis of this compound
A novel total synthesis of this compound has been developed, providing a chemical route to access this natural product for further study. The synthesis is designed to be efficient and allows for the potential generation of analogs for structure-activity relationship (SAR) studies.
Retrosynthetic Analysis:
The synthetic approach involves the construction of a common intermediate, a 1,2,3,5-tetra-substituted phenyl ring with the desired stereochemistry. This intermediate can then be selectively oxidized to yield this compound.
Experimental Protocol: Synthesis of this compound
The following protocol is a summarized general procedure based on available literature. For precise, step-by-step instructions, it is imperative to consult the primary publication by Whisenant et al. in Synthetic Communications.
Step 1: Synthesis of the Alcohol Intermediate
-
To a solution of 1-bromo-3,5-dimethoxybenzene in an appropriate anhydrous solvent (e.g., THF) at low temperature (e.g., -78 °C), add a solution of n-butyllithium dropwise to perform a metal-halogen exchange.
-
After stirring for a specified time, add a solution of (R)-propylene oxide to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired alcohol intermediate.
Step 2: Oxidation to this compound
-
Dissolve the alcohol intermediate in a suitable solvent.
-
Add an oxidizing agent (e.g., ceric ammonium nitrate) to the solution.
-
Stir the reaction at room temperature for the time indicated in the primary literature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform a work-up procedure as described in the literature.
-
Purify the crude product by column chromatography to obtain this compound.
Note: The detailed experimental conditions, including reagent quantities, reaction times, temperatures, and purification methods, are critical for successful synthesis and should be obtained from the full-text research article.
Biological Activity of this compound
This compound has been evaluated for its antifungal, antibacterial, and cytotoxic properties. The available quantitative data is summarized below.
Table 1: Summary of Biological Activity Data for this compound
| Activity Type | Assay Description | Target Organism/Cell Line | Result | Reference |
| Antifungal | Radial Growth Reduction | Sordaria fimicola | 50% reduction | [2] |
| Radial Growth Reduction | Ascobolus furfuraceus | 37% reduction | [2] | |
| Antibacterial | Not specified | Not specified | Moderate activity | [1] |
| Cytotoxic | NCI-60 Human Tumor Cell Line Screen | Panel of 60 human cancer cell lines | GI50 = 4.4 µg/mL | [2] |
Experimental Protocols: Biological Assays
The following are generalized protocols for the types of assays used to evaluate the biological activity of this compound. The specific parameters for the testing of this compound should be referenced from the original research articles.
Antifungal Activity: Radial Growth Assay
-
Prepare agar plates with a suitable growth medium for the test fungi.
-
Inoculate the center of each plate with a mycelial plug or a spore suspension of the test fungus.
-
Apply a known concentration of this compound (dissolved in a suitable solvent) to a sterile paper disc and place it on the agar surface at a defined distance from the inoculum. A solvent-only disc serves as a control.
-
Incubate the plates at an appropriate temperature for several days.
-
Measure the radial growth of the fungal colony in the presence of this compound and compare it to the control.
-
Calculate the percentage of radial growth reduction.
Antibacterial Activity: Broth Microdilution Assay
-
Prepare a series of dilutions of this compound in a 96-well microtiter plate containing a suitable bacterial growth medium.
-
Inoculate each well with a standardized suspension of the test bacteria.
-
Include positive (bacteria and medium) and negative (medium only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of this compound that visibly inhibits bacterial growth.
Cytotoxic Activity: NCI-60 Human Tumor Cell Line Screen
The NCI-60 screen is a standardized protocol performed by the National Cancer Institute. A general workflow is as follows:
-
A panel of 60 different human tumor cell lines is used.
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
This compound is added at various concentrations, and the plates are incubated for a specified period (typically 48 hours).
-
Cell viability is determined using a sulforhodamine B (SRB) assay, which measures cellular protein content.
-
The GI50 (Growth Inhibition 50) value, the concentration of the compound that causes a 50% reduction in cell growth, is calculated.
References
Application Notes and Protocols: Anserinone B for the Development of Novel Antimicrobial Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anserinone B is a benzoquinone derivative isolated from the coprophilous fungus Podospora anserina.[1] This class of compounds has garnered significant interest within the scientific community due to its potential as a source of new antimicrobial agents. The emergence of multidrug-resistant pathogens necessitates the exploration of novel chemical scaffolds, and natural products like this compound offer a promising avenue for the development of next-generation therapeutics.
These application notes provide a comprehensive overview of the potential antimicrobial applications of this compound. While specific minimum inhibitory concentration (MIC) data for this compound from its primary publication was not accessible, this document compiles representative data from structurally related benzoquinones to illustrate the potential potency of this compound class. Detailed protocols for the evaluation of antimicrobial activity, investigation of the mechanism of action, and assessment of antibiofilm potential are provided to guide researchers in their exploration of this compound and similar molecules.
Data Presentation
Note: The following table presents Minimum Inhibitory Concentration (MIC) values for various benzoquinone derivatives against a range of microbial pathogens. This data is intended to be representative of the potential activity of this compound and to serve as a reference for comparison during experimental studies.
| Compound | Organism | MIC (µg/mL) | Reference |
| 1,4-benzoquinone | Staphylococcus aureus | 8 | [2] |
| 1,4-benzoquinone | Salmonella typhimurium | 32 | [2] |
| 1,4-benzoquinone | Bacillus cereus | 32 | [2] |
| Methoxybenzoquinone | Staphylococcus aureus | 16-32 | [2] |
| 2,6-Dimethoxy-1,4-benzoquinone | Staphylococcus aureus | 8 | [2] |
| 2,6-Dimethoxy-1,4-benzoquinone | Salmonella typhimurium | 16 | [2] |
| Oncocalyxone A | Staphylococcus epidermidis | 9.43 | [3] |
| Toluquinol | Xanthomonas oryzae pv. oryzae | 0.78 | [4] |
Putative Mechanism of Action
The precise mechanism of action for this compound has not been elucidated. However, based on studies of other quinone-containing antimicrobial agents, a plausible mechanism involves the generation of reactive oxygen species (ROS).[5][6] Quinones can undergo redox cycling within microbial cells, leading to the production of superoxide radicals and hydrogen peroxide.[7][8][9] This oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.[6] Another potential mechanism is the interference with cellular respiration by disrupting the electron transport chain.[10] Quinones can also act as electrophiles, reacting with cellular thiols and disrupting essential enzymatic functions.[11]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the minimum concentration of this compound that inhibits the visible growth of a microbial strain.[12][13][14][15]
Materials:
-
This compound
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial or fungal inoculum
-
Sterile pipette tips
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dispense 50 µL of sterile CAMHB or RPMI-1640 into each well of a 96-well plate.
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested and mix well.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.
-
Prepare a microbial inoculum suspension and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add 50 µL of the diluted inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Determine the MIC by visually inspecting the plates for the lowest concentration of this compound that shows no visible growth. The MIC can also be determined by measuring the optical density at 600 nm (OD600) using a microplate reader.
Assessment of Membrane Potential
This protocol uses a fluorescent dye to assess whether this compound disrupts the bacterial cell membrane potential.[16][17][18][19]
Materials:
-
This compound
-
Bacterial culture
-
BacLight™ Bacterial Membrane Potential Kit (or similar) containing a voltage-sensitive dye like DiOC2(3)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microplate reader
Procedure:
-
Grow a bacterial culture to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them with PBS.
-
Resuspend the cells in PBS to a defined optical density (e.g., OD600 of 0.1).
-
Add the voltage-sensitive dye (e.g., DiOC2(3)) to the cell suspension and incubate as per the manufacturer's instructions.
-
Add varying concentrations of this compound to the stained cell suspension.
-
Include a positive control (a known membrane-depolarizing agent like CCCP) and a negative control (untreated cells).
-
Incubate for a specified time (e.g., 30 minutes).
-
Measure the fluorescence using a flow cytometer or a fluorescence microplate reader at the appropriate excitation and emission wavelengths for the dye. A shift in the fluorescence ratio (e.g., red/green for DiOC2(3)) indicates membrane depolarization.
Biofilm Inhibition Assay
This protocol determines the ability of this compound to prevent the formation of microbial biofilms.[20][21][22][23][24]
Materials:
-
This compound
-
96-well flat-bottom microtiter plates
-
Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium
-
Bacterial inoculum
-
0.1% Crystal Violet solution
-
30% Acetic acid
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the appropriate growth medium in a 96-well plate, similar to the MIC protocol.
-
Add the standardized bacterial inoculum to each well.
-
Include positive (inoculum without compound) and negative (medium only) controls.
-
Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C, static).
-
After incubation, gently remove the planktonic cells by washing the wells with PBS.
-
Fix the remaining biofilm by air-drying or with methanol.
-
Stain the biofilm by adding 125 µL of 0.1% crystal violet solution to each well and incubating for 15 minutes.
-
Wash away the excess stain with water and allow the plate to dry completely.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.
-
Measure the absorbance at 590 nm using a microplate reader. A reduction in absorbance compared to the positive control indicates biofilm inhibition.
Visualizations
References
- 1. Anserinones A and B: new antifungal and antibacterial benzoquinones from the coprophilous fungus Podospora anserina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial and antibiofilm activity of the benzoquinone oncocalyxone A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | In vitro and in vivo antimicrobial activity of the fungal metabolite toluquinol against phytopathogenic bacteria [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Evidence for the generation of reactive oxygen species from hydroquinone and benzoquinone: Roles in arsenite oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reactive Oxygen Species (ROS)-Mediated Antibacterial Oxidative Therapies: Available Methods to Generate ROS and a Novel Option Proposal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. How diversity of respiratory quinones affects microbial physiology | EurekAlert! [eurekalert.org]
- 11. pnas.org [pnas.org]
- 12. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 13. woah.org [woah.org]
- 14. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 15. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Membrane Potential Assay [bio-protocol.org]
- 17. microbiologyresearch.org [microbiologyresearch.org]
- 18. frontiersin.org [frontiersin.org]
- 19. tools.thermofisher.com [tools.thermofisher.com]
- 20. Crystal violet assay [bio-protocol.org]
- 21. Crystal violet staining protocol | Abcam [abcam.com]
- 22. static.igem.org [static.igem.org]
- 23. static.igem.org [static.igem.org]
- 24. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
Anserinone B: Applications in Drug Discovery
Anserinone B, a naturally occurring benzoquinone isolated from fungi, has emerged as a promising scaffold in drug discovery due to its diverse biological activities. This compound exhibits notable antifungal, antibacterial, and cytotoxic properties, making it a valuable lead for the development of novel therapeutic agents.
This compound is a secondary metabolite produced by various fungi, including Penicillium steckii and Podospora anserina. Its chemical structure features a substituted p-benzoquinone core, a class of compounds known for their bioactivity. Research has demonstrated the potential of this compound in several key areas of therapeutic interest.
Antifungal Activity
This compound has shown significant growth-inhibitory effects against various fungal species. It has been reported to cause a 50% reduction in the radial growth of Sordaria fimicola and a 37% reduction against Ascobolus furfuraceus. This activity suggests its potential as a lead compound for the development of new antifungal drugs to combat fungal infections.
Antibacterial Activity
The compound displays potent antibacterial activity, particularly against Gram-positive bacteria. Notably, it has demonstrated significant efficacy against clinically important pathogens such as Staphylococcus aureus and its methicillin-resistant strain (MRSA). The minimum inhibitory concentrations (MICs) highlight its potential in addressing the growing challenge of antibiotic resistance.
Cytotoxic Activity
This compound has also been identified as a moderately cytotoxic agent, showing growth-inhibitory effects against a panel of human cancer cell lines. This suggests its potential as a scaffold for the development of new anticancer agents. Further investigation into its mechanism of action is warranted to explore its therapeutic potential in oncology.
Quantitative Biological Data of this compound
| Biological Activity | Assay Type | Target Organism/Cell Line | Quantitative Metric | Value | Reference |
| Antibacterial | Broth Microdilution | Staphylococcus aureus ATCC 29213 | MIC | 2.0 µg/mL | [1] |
| Broth Microdilution | Methicillin-Resistant Staphylococcus aureus (MRSA) | MIC | 8.0 µg/mL | [1] | |
| Antifungal | Radial Growth Inhibition | Sordaria fimicola | % Reduction | 50% | |
| Radial Growth Inhibition | Ascobolus furfuraceus | % Reduction | 37% | ||
| Cytotoxicity | NCI-60 Human Tumor Cell Line Screen | Panel of 60 cell lines | GI₅₀ (average) | 4.4 µg/mL | [2][3] |
| Sulforhodamine B (SRB) Assay | MDA-MB-435 (Melanoma) | IC₅₀ | 3.6 µg/mL | [2] | |
| Ehrlich Carcinoma Cell Viability | Ehrlich Carcinoma Cells | EC₅₀ | 46.1 µM |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Bacteria
This protocol outlines the broth microdilution method to determine the minimum concentration of this compound that inhibits the visible growth of Staphylococcus aureus and MRSA.[1]
Materials:
-
This compound
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (S. aureus ATCC 29213, MRSA)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture bacteria in MHB overnight at 37°C.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.
-
Optionally, read the absorbance at 600 nm using a microplate reader to quantify bacterial growth.
-
Workflow for MIC Determination.
Protocol 2: Cytotoxicity Assessment using the Sulforhodamine B (SRB) Assay
This protocol describes the SRB assay to evaluate the in vitro cytotoxicity of this compound against a human cancer cell line (e.g., MDA-MB-435).
Materials:
-
This compound
-
Human cancer cell line (e.g., MDA-MB-435)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Cell Fixation and Staining:
-
Gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.
-
Wash the plates with water and air dry.
-
Add SRB solution to each well and incubate for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
-
Measurement and Analysis:
-
Solubilize the bound SRB dye with Tris base solution.
-
Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of cell growth).
-
Workflow for SRB Cytotoxicity Assay.
Signaling Pathways and Mechanism of Action
The precise molecular mechanisms underlying the biological activities of this compound are not yet fully elucidated. However, as a benzoquinone, it is plausible that its effects are mediated through the generation of reactive oxygen species (ROS) and interference with cellular redox homeostasis. This could lead to oxidative stress, damage to cellular macromolecules, and ultimately, cell death in susceptible organisms and cancer cells. Further research is needed to identify the specific cellular targets and signaling pathways modulated by this compound.
Hypothesized Mechanism of Action.
Conclusion
This compound represents a valuable natural product with demonstrated antifungal, antibacterial, and cytotoxic activities. Its potent biological profile makes it an attractive starting point for medicinal chemistry campaigns aimed at developing novel therapeutics. The detailed protocols provided herein serve as a foundation for researchers to further explore the pharmacological properties of this compound and its analogs, with the ultimate goal of translating this natural product into clinically useful drugs. Future studies should focus on elucidating its mechanism of action, improving its potency and selectivity, and evaluating its efficacy in preclinical models of infection and cancer.
References
Troubleshooting & Optimization
Anserinone B Synthesis: Technical Support Center
Welcome to the technical support center for the synthesis of Anserinone B. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of synthesizing this potent antifungal and antibacterial compound. Here you will find troubleshooting guides and frequently asked questions to help improve your experimental yield and efficiency.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low yield in the initial Grignard reaction (Step 1)
-
Question: We are experiencing a significantly lower than expected yield for the first step, the Grignard reaction between 1-bromo-3,5-dimethoxybenzene and R-propylene oxide. What are the likely causes and how can we improve the yield?
-
Answer: Low yields in Grignard reactions are often traced back to a few key factors. Here are the most common culprits and how to address them:
-
Moisture: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Starting Material Quality: The purity of 1-bromo-3,5-dimethoxybenzene is crucial. Consider purifying it by distillation or recrystallization if impurities are suspected. The magnesium turnings should be fresh and activated (e.g., by stirring without solvent under an inert atmosphere).
-
Reaction Temperature: The formation of the Grignard reagent and the subsequent reaction with the epoxide are temperature-sensitive. Maintain the recommended temperature for each stage of the reaction.
-
Slow Addition: The R-propylene oxide should be added slowly to the Grignard reagent to prevent dimerization or other side reactions.
Troubleshooting Workflow for Low Yield in Step 1
Caption: Troubleshooting workflow for low yield in the Grignard reaction.
-
Issue 2: Incomplete oxidation to this compound (Final Step)
-
Question: The final oxidation step to form this compound is not going to completion, resulting in a mixture of starting material and product. How can we drive the reaction to completion?
-
Answer: Incomplete oxidation can be due to several factors. Consider the following optimization strategies:
-
Oxidizing Agent: The choice and amount of oxidizing agent are critical. Ensure you are using a fresh, high-quality oxidizing agent. You may need to screen different oxidizing agents or increase the equivalents used.
-
Reaction Time and Temperature: These parameters may need to be optimized. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. A moderate increase in temperature may also improve the conversion rate, but be cautious of potential side product formation.
-
Catalyst: If a catalyst is used, ensure it is active and not poisoned by impurities.
Table 1: Effect of Oxidizing Agent on this compound Yield
-
| Oxidizing Agent | Equivalents | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Oxidant A | 1.2 | 4 | 25 | 65 |
| Oxidant A | 1.5 | 4 | 25 | 78 |
| Oxidant B | 1.2 | 6 | 25 | 72 |
| Oxidant B | 1.2 | 6 | 40 | 85 |
Frequently Asked Questions (FAQs)
-
Question: What is the biological significance of this compound?
-
Answer: this compound is a natural product that has demonstrated promising biological activities. It has been shown to possess potential anticancer, antifungal, and antibacterial properties[1][2][3].
-
Question: What are the key steps in the total synthesis of this compound?
-
Answer: The total synthesis of this compound involves a multi-step process. The key transformations include a metal-halogen exchange reaction to form an alcohol intermediate, followed by an oxidation step to yield the final product[1].
-
Question: Are there alternative synthetic routes to the pyrazinone core of this compound?
-
Answer: Yes, several methods exist for the synthesis of 2(1H)-pyrazinones. One of the most common approaches involves the one-pot condensation of an α-amino acid amide with a 1,2-dicarbonyl compound[4]. Other methods include synthesis from α-amino ketones or α-amino aldehydes and α-haloacetyl halides[4]. Exploring these alternative routes could provide a more efficient pathway to this compound analogs.
Experimental Protocols
Key Experiment: Synthesis of the Alcohol Intermediate (Precursor to this compound)
This protocol is based on the published total synthesis of this compound[1].
-
Preparation:
-
All glassware should be oven-dried at 120 °C for at least 4 hours and allowed to cool in a desiccator over P₂O₅.
-
All reactions should be carried out under an inert atmosphere of dry nitrogen or argon.
-
Anhydrous solvents are to be used throughout the procedure.
-
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 1-bromo-3,5-dimethoxybenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings.
-
The reaction mixture is gently heated to initiate the reaction. Once initiated, the reaction should be maintained at a gentle reflux until all the magnesium has been consumed.
-
-
Reaction with Epoxide:
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Add a solution of R-propylene oxide (1.1 equivalents) in anhydrous THF dropwise to the Grignard reagent over a period of 1 hour.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired alcohol intermediate.
-
Signaling Pathway Visualization
Caption: Synthetic pathway of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Anserinones A and B: new antifungal and antibacterial benzoquinones from the coprophilous fungus Podospora anserina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Novel total synthesis of anserinone A and B - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 4. 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07227K [pubs.rsc.org]
Anserinone B stability and degradation issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Anserinone B. The information is based on the chemical properties of its core benzoquinone structure, as specific stability and degradation data for this compound are limited in publicly available literature.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.
Issue 1: Inconsistent or lower-than-expected activity of this compound.
-
Question: My this compound solution seems to have lost its bioactivity. What could be the cause?
-
Answer: Loss of activity is often linked to the degradation of the compound. This compound, being a benzoquinone, is susceptible to degradation under certain conditions. Key factors to consider are:
-
Improper Storage: Long-term storage at room temperature or exposure to light can lead to degradation. Always refer to the supplier's Certificate of Analysis for recommended storage conditions.[1] In the absence of specific instructions, store in a cool, dark, and dry place.
-
pH of the Solvent: Benzoquinones are generally sensitive to both strong acids and alkalis, which can cause condensation and decomposition.[2][3] Ensure the pH of your solvent is within a neutral and stable range.
-
Reactive Solvents: Avoid solvents that can react with the benzoquinone moiety. For example, solvents with nucleophilic groups could potentially react with the electrophilic ring system.
-
Repeated Freeze-Thaw Cycles: For solutions stored frozen, repeated freeze-thaw cycles can accelerate degradation. It is advisable to aliquot the stock solution into single-use volumes.
-
Issue 2: Color change observed in this compound solution.
-
Question: My this compound solution has changed color. Is it still usable?
-
Answer: A color change in a solution of a benzoquinone derivative like this compound is often an indicator of degradation or reaction. Benzoquinones can undergo redox reactions, and their degradation products may be colored. For instance, impure samples of 1,4-benzoquinone can appear dark due to the formation of quinhydrone, a charge-transfer complex.[2] It is highly recommended to prepare fresh solutions if a color change is observed, as the presence of degradation products can lead to unreliable experimental results.
Issue 3: Precipitation of this compound in aqueous buffers.
-
Question: this compound precipitated out of my aqueous buffer. How can I improve its solubility?
-
Answer: this compound has a predicted XlogP of 0.6, suggesting moderate lipophilicity.[4] Its solubility in aqueous solutions may be limited. To improve solubility:
-
Use of a Co-solvent: A small percentage of an organic co-solvent, such as DMSO or ethanol, can be used to initially dissolve this compound before diluting it in the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed levels that could cause toxicity or other artifacts.
-
Gentle Warming: In some cases, gentle warming can help dissolve the compound. However, be cautious, as excessive heat can accelerate degradation.
-
pH Adjustment: While benzoquinones are sensitive to extreme pH, slight adjustments within a neutral range might influence solubility. This should be approached with caution and validated for its effect on compound stability.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Q2: How should I prepare a stock solution of this compound?
A2: It is advisable to dissolve this compound in a high-quality, anhydrous organic solvent such as DMSO or ethanol to prepare a concentrated stock solution. Once fully dissolved, this stock solution can be diluted to the final working concentration in your experimental medium.
Q3: What are the potential degradation pathways for this compound?
A3: Based on its benzoquinone structure, this compound may be susceptible to the following degradation pathways:
-
Nucleophilic Addition: The electrophilic ring of the benzoquinone can be attacked by nucleophiles, leading to the formation of addition products.
-
Redox Cycling: Benzoquinones can undergo reduction to semiquinones and hydroquinones.[2] This redox cycling can generate reactive oxygen species (ROS), which may contribute to its biological activity and also lead to its degradation.
-
Polymerization/Condensation: Under certain conditions, especially in the presence of strong acids or bases, benzoquinones can undergo condensation or polymerization reactions.[2][3]
Q4: Are there any known incompatibilities of this compound with common lab reagents?
A4: Avoid strong acids, strong bases, and strong reducing or oxidizing agents, as these are known to react with and degrade benzoquinones.[2][3] Also, be cautious with reagents containing free thiol groups (e.g., dithiothreitol - DTT), as they can readily react with the benzoquinone ring.
Quantitative Data Summary
As specific quantitative stability data for this compound is not available in the literature, the following table provides a general overview of the stability of 1,4-benzoquinone, a related parent compound, under various conditions. This information should be used as a general guide, and specific stability studies for this compound are recommended.
| Condition | Effect on 1,4-Benzoquinone Stability | Reference |
| Strong Mineral Acids | Causes condensation and decomposition. | [2][3] |
| Alkali | Causes condensation and decomposition. | [2][3] |
| Aqueous Solution | Can undergo redox cycling and degradation. | [5] |
| Light Exposure | Can promote photochemical reactions. | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO (or other suitable organic solvent)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly and sonicate in a water bath for a few minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: General Assay for Antifungal Activity (Broth Microdilution)
-
Materials:
-
This compound stock solution
-
Fungal culture
-
Appropriate broth medium (e.g., RPMI-1640)
-
96-well microplate
-
Positive control antifungal agent (e.g., Amphotericin B)
-
Negative control (vehicle, e.g., DMSO)
-
-
Procedure:
-
Prepare a serial dilution of the this compound stock solution in the broth medium in the 96-well plate.
-
Prepare a standardized fungal inoculum as per standard protocols (e.g., CLSI guidelines).
-
Add the fungal inoculum to each well containing the diluted this compound, positive control, and negative control.
-
Incubate the plate at the optimal temperature for the growth of the fungal species for a specified period (e.g., 24-48 hours).
-
Determine the Minimum Inhibitory Concentration (MIC) by visually inspecting for fungal growth or by measuring the optical density at a suitable wavelength.
-
Visualizations
Caption: Recommended workflow for handling this compound to minimize degradation.
References
Anserinone B purification challenges from fungal cultures
Welcome to the technical support center for the purification of Anserinone B from fungal cultures. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the isolation and purification of this potent antifungal and antibacterial benzoquinone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which fungal species is it typically isolated?
A1: this compound is a benzoquinone, a class of secondary metabolites known for their bioactive properties.[1][2][3] It has demonstrated both antifungal and antibacterial activities.[1][3] The primary source of this compound is the coprophilous fungus Podospora anserina, from which it has been successfully isolated from liquid cultures.[1][2]
Q2: What are the main challenges I can expect when purifying this compound?
A2: The purification of fungal secondary metabolites like this compound can present several challenges:
-
Low Production Yields: Fungi often produce secondary metabolites in small quantities.[4] Optimizing culture conditions is crucial to enhance the yield.
-
Compound Instability: Benzoquinones can be unstable and may degrade over time, often indicated by a color change (e.g., turning from yellow to a darker color).[5] This degradation can result in the formation of impurities and a lower yield of the pure compound.
-
Complex Mixtures: The crude fungal extract contains a complex mixture of other metabolites, making the isolation of the target compound challenging.
-
Co-eluting Impurities: Structurally similar compounds can be difficult to separate from this compound using standard chromatographic techniques.
Q3: What type of analytical methods are suitable for detecting and quantifying this compound?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is a highly effective method for the detection and quantification of this compound.[6] LC-MS provides high sensitivity and selectivity, which is essential when dealing with complex fungal extracts. For structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.[1]
Q4: Are there any known signaling pathways involving this compound that I should be aware of?
A4: Currently, there is limited specific information in the public domain regarding the detailed signaling pathways directly modulated by this compound. As a benzoquinone with cytotoxic properties, it is plausible that it may interact with cellular pathways involved in oxidative stress and cell cycle regulation. Further research is needed to elucidate its precise mechanism of action.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no this compound detected in the crude extract. | 1. Suboptimal fungal growth conditions. 2. Incorrect extraction solvent or procedure. 3. Degradation of this compound during extraction. | 1. Optimize culture parameters such as media composition, pH, temperature, and incubation time.[4] 2. Use a mid-polarity solvent like ethyl acetate for extraction. Ensure thorough extraction by performing it multiple times. 3. Minimize exposure to light and high temperatures during extraction. Process the extract promptly. |
| The purified this compound fraction is discolored (e.g., dark brown or black). | 1. Degradation of the benzoquinone ring.[5] 2. Presence of polymeric impurities. 3. Co-elution of pigments from the fungal mycelium. | 1. Store extracts and purified fractions at low temperatures (e.g., -20°C) and under an inert atmosphere (e.g., nitrogen or argon) if possible. 2. Consider an additional purification step, such as preparative HPLC or recrystallization.[5] 3. Incorporate a charcoal treatment or a different chromatographic resin to remove pigments. |
| Multiple peaks are observed in the HPLC analysis of the "pure" fraction. | 1. Incomplete separation from other fungal metabolites. 2. Isomers of this compound. 3. On-column degradation of the compound. | 1. Optimize the HPLC gradient and/or try a different column chemistry (e.g., C18, Phenyl-Hexyl). 2. Use high-resolution mass spectrometry (HRMS) to investigate if the peaks have the same mass-to-charge ratio. 3. Use a lower column temperature and ensure the mobile phase is degassed and of high purity. |
| Low recovery of this compound after column chromatography. | 1. Irreversible adsorption to the stationary phase (e.g., silica gel). 2. Elution with a solvent of incorrect polarity. 3. Degradation on the column. | 1. Deactivate the silica gel with a small amount of a polar solvent (e.g., methanol) before loading the sample. Alternatively, use a different stationary phase like Sephadex LH-20. 2. Perform a small-scale trial with different solvent systems to determine the optimal elution conditions. 3. Run the column quickly and avoid prolonged exposure of the compound to the stationary phase. |
Experimental Protocols
Fungal Culture and Extraction
This protocol describes a general procedure for obtaining a crude extract containing this compound from Podospora anserina.
-
Inoculation and Culture: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a pure culture of Podospora anserina. Incubate the culture for 14-21 days at 25°C with shaking (150 rpm).
-
Harvesting: Separate the mycelium from the culture broth by filtration.
-
Extraction:
-
Extract the culture filtrate three times with an equal volume of ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude extract.
-
Purification of this compound
This protocol outlines a multi-step purification process for isolating this compound from the crude extract.
-
Silica Gel Column Chromatography:
-
Pre-treat the crude extract with silica gel and load it onto a silica gel column pre-equilibrated with n-hexane.
-
Elute the column with a stepwise gradient of n-hexane and ethyl acetate.
-
Collect fractions and monitor by TLC or HPLC to identify those containing this compound.
-
Combine the this compound-rich fractions and evaporate the solvent.
-
-
Sephadex LH-20 Column Chromatography:
-
Dissolve the partially purified fraction in methanol and load it onto a Sephadex LH-20 column.
-
Elute with methanol and collect fractions. This step is effective for removing pigmented impurities.
-
Monitor fractions by HPLC and combine those containing pure this compound.
-
-
Preparative HPLC (Optional):
-
For obtaining highly pure this compound, a final purification step using preparative HPLC with a C18 column and a methanol/water gradient can be employed.
-
Quantitative Data Summary
The following table provides illustrative data for a typical this compound purification run. Actual results may vary depending on the specific experimental conditions.
| Purification Step | Total Weight (mg) | This compound Purity (%) | Yield (%) |
| Crude Extract | 5000 | ~2 | 100 |
| Silica Gel Fraction | 500 | ~20 | 10 |
| Sephadex LH-20 Fraction | 80 | ~95 | 1.6 |
| Preparative HPLC | 70 | >99 | 1.4 |
Visualizations
Experimental Workflow for this compound Purification
Caption: A generalized workflow for the purification and analysis of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical diagram for troubleshooting low yields of this compound.
References
- 1. Anserinones A and B: new antifungal and antibacterial benzoquinones from the coprophilous fungus Podospora anserina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Podospora anserina - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sciencemadness Discussion Board - The purification of old p-Benzoquinone - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. agilent.com [agilent.com]
Optimizing Anserinone B Dosage for Cytotoxicity Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Anserinone B dosage for cytotoxicity studies. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and data summaries to facilitate accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a benzoquinone compound isolated from the coprophilous fungus Podospora anserina. It has been identified as having antifungal and antibacterial properties.[1] It also demonstrates moderate cytotoxic activity against various human tumor cell lines.[2]
Q2: What is a recommended starting concentration range for this compound in a new cytotoxicity experiment? A2: Based on published data, this compound has a 50% growth inhibition (GI50) value of 4.4 µg/mL in the National Cancer Institute's 60 human tumor cell line panel.[2] For a preliminary dose-response study, it is advisable to use a broad logarithmic or semi-logarithmic range of concentrations centered around this value. A suggested starting range could be 0.1 µg/mL to 100 µg/mL (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).
Q3: What is the best solvent to use for dissolving this compound? A3: While specific solubility data for this compound is not widely published, compounds of this nature are typically soluble in organic solvents. Dimethyl sulfoxide (DMSO) is a common choice for in vitro studies. It is crucial to prepare a high-concentration stock solution and then dilute it in the culture medium. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments, ensuring the final DMSO concentration does not exceed a non-toxic level (typically <0.5%).
Q4: What is the optimal incubation time for treating cells with this compound? A4: The optimal incubation time can vary significantly between cell lines and is dependent on the compound's mechanism of action.[3][4] It is recommended to perform a time-course experiment. Standard time points for cytotoxicity assays are 24, 48, and 72 hours.[3] This will help determine if the cytotoxic effect is acute or requires longer exposure.
Troubleshooting Guide
Q1: My IC50/GI50 value for this compound is significantly different from the reported 4.4 µg/mL. What could be the cause? A1: Several factors can lead to variations in IC50/GI50 values:
-
Cell Line Specificity: Different cell lines exhibit varying sensitivities to cytotoxic compounds.[5][6] The reported GI50 is an average across 60 cell lines.[2]
-
Assay Type: Different cytotoxicity assays measure different cellular endpoints (e.g., metabolic activity in MTT, membrane integrity in LDH), which can yield different IC50 values.[7][8]
-
Experimental Conditions: Factors such as cell passage number, seeding density, confluency at the time of treatment, and serum concentration in the media can all influence results.
-
Solvent Concentration: High concentrations of the vehicle (e.g., DMSO) can be toxic to cells and confound the results.
Q2: I am observing high variability between my replicate wells. How can I improve consistency? A2: High variability often points to technical inconsistencies:
-
Inaccurate Pipetting: Ensure your pipettes are calibrated and use proper pipetting techniques to minimize errors in dispensing cells, media, and the test compound.
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps and ensure an equal number of cells in each well. Pay special attention to "edge effects" in 96-well plates by ensuring proper plate handling and considering not using the outer wells for experimental data.
-
Incomplete Mixing: After adding this compound or assay reagents, mix the plate contents gently but thoroughly on a plate shaker or by careful pipetting.[9]
Q3: My untreated (vehicle control) cells are showing low viability or signs of stress. What is the problem? A3: This indicates an issue with the baseline cell health or culture conditions:
-
Contamination: Check cultures for microbial (bacterial, fungal) contamination.
-
Sub-optimal Culture Conditions: Verify the incubator's temperature (37°C) and CO2 levels (typically 5%). Ensure you are using the correct culture medium, supplemented with the appropriate concentration of serum and other essential nutrients.
-
Solvent Toxicity: The concentration of your vehicle (e.g., DMSO) may be too high. Test the effect of different solvent concentrations on cell viability to determine a non-toxic working concentration.
Q4: In my MTT assay, the purple formazan crystals are not dissolving completely. What should I do? A4: Incomplete solubilization of formazan crystals is a common issue that leads to inaccurate absorbance readings.[9]
-
Increase Incubation Time: Allow more time for the solubilization solution to work, potentially incubating overnight.[10]
-
Ensure Thorough Mixing: After adding the solubilization agent, place the plate on an orbital shaker for at least 15 minutes.[9] Gentle pipetting up and down can also help.
-
Check for Cell Clumping: Very high cell densities can lead to large formazan crystals that are difficult to dissolve. Consider optimizing your initial cell seeding density.
Summary of Quantitative Data
The following table summarizes the available quantitative data for this compound's cytotoxic activity. Researchers should generate their own dose-response curves for specific cell lines and experimental conditions.
| Compound | Cell Line Panel | Endpoint | Effective Concentration |
| This compound | NCI-60 Human Tumor Cell Lines | GI50 (50% Growth Inhibition) | 4.4 µg/mL |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[8][9]
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9][10]
-
Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.[9]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[9] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon cell membrane damage.[11][12]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Controls: Prepare three sets of control wells:
-
Vehicle Control: Cells treated with vehicle only (for spontaneous LDH release).
-
High Control (Maximum LDH Release): Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of incubation.[7]
-
Background Control: Medium only.
-
-
Incubation: Incubate the plate for the desired duration at 37°C, 5% CO2.
-
Supernatant Collection: Centrifuge the plate at ~250 x g for 5 minutes.[7] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation and Reading: Incubate the plate at room temperature for 20-30 minutes, protected from light.[7] Add 50 µL of stop solution if required by the kit. Measure the absorbance at 490 nm.[11][12]
-
Calculation: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100.
Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis via Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on plasma membrane changes and integrity.[13]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for the chosen duration.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with serum-containing media. Centrifuge the combined cell suspension at ~300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[14]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution. Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Visualizations
Caption: General workflow for a cell-based cytotoxicity assay.
Caption: A logical troubleshooting guide for cytotoxicity assays.
Caption: A simplified signaling pathway for extrinsic apoptosis.
References
- 1. Anserinones A and B: new antifungal and antibacterial benzoquinones from the coprophilous fungus Podospora anserina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]
- 7. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. LDH Cytotoxicity Assay [bio-protocol.org]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Anserinone B inconsistent antifungal activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies in the antifungal activity of Anserinone B. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: this compound is a specialized research compound, and publicly available data on its specific physicochemical properties and full antifungal spectrum are limited. Much of the guidance provided here is based on the general properties of benzoquinones and established best practices for antifungal susceptibility testing of natural products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported antifungal activity?
This compound is a benzoquinone natural product isolated from the coprophilous fungus Podospora anserina. It has been reported to exhibit antifungal and antibacterial properties.[1] Specific reported activity includes a 50% radial growth reduction against Schizothecium fimicola and a 37% reduction against Arachnomyces furfuraceus.[1]
Q2: I am not observing any antifungal activity with this compound. What are the possible reasons?
Several factors could contribute to a lack of observable antifungal activity:
-
Inappropriate Fungal Species: The target fungus may be resistant to this compound.
-
Compound Degradation: this compound, as a benzoquinone, may be susceptible to degradation under certain pH and light conditions.
-
Solubility Issues: Poor solubility in the test medium can lead to an underestimation of its activity.
-
Inadequate Concentration: The concentrations tested may be too low to inhibit the growth of the target fungus.
Q3: The MIC values for this compound are highly variable between experiments. What could be the cause?
Inconsistent MIC values are a common challenge when working with natural products. The primary reasons include:
-
Inconsistent Inoculum Preparation: Variation in the fungal inoculum size can significantly impact MIC results.
-
Solvent Effects: The type and final concentration of the solvent used to dissolve this compound can influence fungal growth.
-
Precipitation of the Compound: this compound may precipitate out of the solution when added to the aqueous test medium, leading to variable effective concentrations.
-
Variability in Media Composition: Minor variations in the pH or composition of the culture medium can affect the activity of pH-sensitive compounds.
Q4: What is the likely mechanism of antifungal action for this compound?
While the specific mechanism for this compound has not been fully elucidated, the antifungal action of benzoquinones is generally attributed to their redox properties. They can act as electrophiles, leading to the generation of reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids. They may also interfere with cellular respiration and other essential enzymatic processes.
Troubleshooting Guides
Issue 1: Poor Solubility and Precipitation
Problem: this compound is observed to precipitate when added to the culture medium.
Solutions:
-
Optimize the Solvent System:
-
Use dimethyl sulfoxide (DMSO) as the initial solvent for this compound. It is a powerful solvent for many organic compounds.
-
Minimize the final concentration of DMSO in the assay. It is recommended to keep the final concentration at or below 1% (v/v), as higher concentrations can inhibit fungal growth.
-
-
Incorporate a Surfactant:
-
For some applications, a non-ionic surfactant like Tween 80 can be used at a low concentration (e.g., 0.001%) to improve the solubility of hydrophobic compounds in aqueous media. However, it is crucial to include a surfactant-only control to ensure it does not affect fungal growth.
-
-
Sonication:
-
Brief sonication of the stock solution after dilution in the medium can help to create a more uniform dispersion.
-
Issue 2: Inconsistent or No Antifungal Activity
Problem: MIC values are not reproducible, or no antifungal effect is observed.
Solutions:
-
Standardize the Experimental Protocol:
-
Strictly adhere to a standardized protocol for antifungal susceptibility testing, such as the Clinical and Laboratory Standards Institute (CLSI) M27-A2 method for yeasts.
-
Ensure consistent inoculum preparation by using a spectrophotometer to adjust the turbidity of the fungal suspension.
-
-
Assess Compound Stability:
-
Benzoquinones can be sensitive to pH. Ensure the pH of the test medium is controlled and consistent across experiments. Many natural antifungals show reduced activity at neutral or alkaline pH.
-
Prepare fresh stock solutions of this compound for each experiment to avoid degradation. Protect stock solutions from light.
-
-
Broaden the Concentration Range:
-
If no activity is observed, test a wider and higher range of concentrations.
-
-
Include Positive and Negative Controls:
-
Always include a known antifungal agent (e.g., amphotericin B, fluconazole) as a positive control to ensure the assay is performing correctly.
-
Include a solvent control (medium with the same concentration of solvent used to dissolve this compound) to check for any inhibitory effects of the solvent itself.
-
Data Presentation
Table 1: Reported Biological Activity of this compound
| Bioassay | Organism/Cell Line | Result |
| Radial Growth Reduction | Schizothecium fimicola | 50% reduction |
| Radial Growth Reduction | Arachnomyces furfuraceus | 37% reduction |
| Cytotoxicity | NCI 60 Human Tumor Cell Lines | GI50 = 4.4 µg/mL |
Source:[1]
Table 2: General Properties and Recommended Solvents for Benzoquinones
| Property | Information |
| Solubility | Generally soluble in polar organic solvents like DMSO and ethanol. Limited solubility in water. |
| Stability | Can be sensitive to strong acids and alkalis, which may cause decomposition.[2][3] Susceptible to degradation in the presence of light and oxygen. |
| Recommended Solvents for Bioassays | Primary: Dimethyl sulfoxide (DMSO) Secondary: Ethanol Note: The final concentration of the organic solvent in the assay should be kept to a minimum (ideally ≤1%) to avoid solvent-induced toxicity. |
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing for Yeasts (Adapted from CLSI M27-A2)
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in 100% DMSO to a concentration of 1 mg/mL. Protect the stock solution from light and prepare it fresh for each experiment.
-
-
Preparation of Fungal Inoculum:
-
Culture the yeast strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a suspension of the yeast in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Further dilute the inoculum in RPMI-1640 medium (buffered with MOPS to pH 7.0) to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in a 96-well microtiter plate. The final concentrations may range from 64 µg/mL to 0.125 µg/mL.
-
Ensure the final concentration of DMSO in each well does not exceed 1%.
-
Include a positive control (a known antifungal), a negative control (no drug), and a solvent control (medium with 1% DMSO).
-
-
Inoculation and Incubation:
-
Add the diluted fungal inoculum to each well.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the drug-free growth control.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound antifungal activity.
Caption: Putative antifungal mechanism of action for benzoquinones like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Overlapping Podospora anserina Transcriptional Responses to Bacterial and Fungal Non Self Indicate a Multilayered Innate Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Activity of Benzoquinones Produced by Tribolium castaneum in Maize-Associated Fungi - PMC [pmc.ncbi.nlm.nih.gov]
Anserinone B Scale-Up Synthesis: Technical Support Center
Welcome to the technical support center for the scale-up synthesis of Anserinone B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and troubleshooting strategies that may be encountered during the large-scale production of this promising natural product.
Frequently Asked Questions (FAQs)
Q1: What are the most critical stages in the this compound scale-up synthesis to monitor for potential issues?
A1: Based on the reported total synthesis, the most critical stages are the initial Grignard reaction for carbon framework construction, the stereoselective reduction to establish the chiral center, and the final oxidation to form the benzoquinone ring. Each of these steps involves reagents and conditions that can behave differently at a larger scale.
Q2: Are there any known stability issues with this compound or its intermediates during synthesis and purification?
A2: While specific stability data for this compound scale-up is not extensively published, benzoquinones, in general, can be susceptible to degradation, particularly under harsh pH conditions or exposure to light. Intermediates with unprotected hydroxyl groups may also be prone to side reactions. Careful control of temperature, pH, and light exposure is recommended throughout the process.
Q3: What are the recommended purification strategies for large-scale batches of this compound?
A3: For large-scale purification, column chromatography using silica gel is a common method. Given the polarity of this compound, a solvent system of increasing polarity, such as a hexane-ethyl acetate gradient, is likely effective. Reverse-phase chromatography could be an alternative for final polishing if high purity is required.
Q4: Have any alternative synthetic routes been explored that might be more amenable to scale-up?
A4: Currently, the published novel total synthesis is the primary route described in the literature.[1][2][3][4] While other strategies for synthesizing substituted benzoquinones exist, their specific application to this compound on a large scale has not been detailed.
Troubleshooting Guide
This guide addresses specific problems that may arise during the scale-up synthesis of this compound, following the likely synthetic sequence.
| Problem | Potential Cause | Recommended Solution |
| Low yield in the initial Grignard reaction | Incomplete formation of the Grignard reagent due to moisture or oxygen. | Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents. |
| Poor reactivity of the aryl bromide. | Activate the magnesium turnings with a small amount of iodine or 1,2-dibromoethane before adding the aryl bromide. | |
| Poor stereoselectivity in the reduction step | Inefficient chiral induction at a larger scale. | Optimize the reaction temperature; lower temperatures often favor higher stereoselectivity. Ensure the chiral reducing agent is of high purity and used in the correct stoichiometric ratio. |
| Incomplete oxidation to the final benzoquinone | Insufficient oxidant or reaction time. | Increase the equivalents of the oxidizing agent (e.g., CAN, DDQ) and monitor the reaction progress closely by TLC or LC-MS. |
| Degradation of the product. | Perform the oxidation at a lower temperature and consider using a milder oxidizing agent. Work-up should be done promptly. | |
| Difficulty in removing the protecting group | Incomplete deprotection reaction. | Increase the reaction time or the amount of deprotecting agent. If using a Lewis acid, ensure its activity is not compromised. |
| Product degradation during purification | Sensitivity of the benzoquinone ring. | Use a less acidic grade of silica gel for chromatography or buffer the eluent with a small amount of a non-nucleophilic base like triethylamine. Minimize exposure to light and air. |
| Co-elution of impurities | Similar polarity of byproducts. | Optimize the solvent system for chromatography. Consider using a different stationary phase (e.g., alumina, reverse-phase silica) or employing preparative HPLC for final purification. |
Experimental Protocols
Key Synthetic Step: Oxidation of Hydroquinone to Benzoquinone
This protocol outlines a general procedure for the oxidation step, which is critical for the final product formation.
-
Preparation: Dissolve the hydroquinone precursor (1 equivalent) in a suitable solvent (e.g., acetonitrile, dichloromethane) in a round-bottom flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath.
-
Reaction: Slowly add a solution of the oxidizing agent, such as (NH₄)₂Ce(NO₃)₆ (CAN) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), (2.2 equivalents) in the same solvent to the cooled solution of the hydroquinone.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.
-
Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.
Visualizations
Logical Workflow for Troubleshooting this compound Synthesis
Caption: Troubleshooting workflow for this compound synthesis.
Signaling Pathway of Potential Side Reactions
Caption: Potential side reactions in this compound synthesis.
References
Technical Support Center: Anserine Analytical Method Development
Disclaimer
The information provided below pertains to Anserine . Extensive searches for "Anserinone B" did not yield specific analytical methods, suggesting it may be a novel compound, a proprietary substance, or a typographical error. Given the similarity in names, this guide has been developed for Anserine, a well-documented analogue of carnosine. The methodologies and troubleshooting advice provided here for Anserine should serve as a strong foundational resource for researchers.
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working on the analytical method development and validation for Anserine.
Frequently Asked Questions (FAQs)
Q1: What is Anserine and why is its analysis important? A1: Anserine (β-alanyl-1-methyl-L-histidine) is a naturally occurring dipeptide found in the skeletal muscle and brain of various vertebrates.[1] It is a methylated analogue of carnosine and has gained interest for its antioxidant properties and higher stability in human serum compared to carnosine.[2][3] Accurate analytical methods are crucial for pharmacokinetic studies, determining its concentration in biological matrices, and for quality control in nutritional supplements and pharmaceutical formulations.[4]
Q2: What are the most common analytical techniques for Anserine quantification? A2: The most prevalent and sensitive methods for Anserine quantification are based on liquid chromatography coupled with mass spectrometry (LC-MS), particularly LC-tandem mass spectrometry (LC-MS/MS).[5][6] High-performance liquid chromatography (HPLC) with UV or fluorescence detection is also used, though it may have higher limits of detection.[7][8]
Q3: What type of HPLC column is best suited for Anserine analysis? A3: Due to the polar nature of Anserine, various column chemistries can be effective. Reversed-phase columns like C18 are commonly used, often with ion-pairing agents or specific mobile phase conditions to improve retention.[9][10] Mixed-mode columns that offer both reversed-phase and ion-exchange properties have also been shown to provide excellent separation of Anserine from similar dipeptides like carnosine and balenine.[6] For challenging separations, Hydrophilic Interaction Liquid Chromatography (HILIC) columns can also be considered.[8]
Q4: What are the key validation parameters to assess for an Anserine analytical method? A4: According to guidelines from the International Council for Harmonisation (ICH) and the FDA, key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[11] For methods used in stability studies, forced degradation studies should be performed to ensure the method is stability-indicating.[12][13]
Troubleshooting Guides
This section addresses common issues encountered during the analysis of Anserine.
Chromatography (HPLC/UPLC) Issues
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with column silanols; Column degradation; Inappropriate mobile phase pH. | 1. Use a highly deactivated, end-capped column. 2. Add a small amount of a competing base (e.g., triethylamine) to the mobile phase. 3. Adjust mobile phase pH to ensure Anserine is in a single ionic state. 4. Replace the column if it's old or has been exposed to harsh conditions. |
| Poor Peak Shape (Fronting) | Sample overload; Poor sample solubility in the mobile phase. | 1. Reduce the concentration or injection volume of the sample. 2. Ensure the sample solvent is weaker than or matched to the mobile phase. |
| Inconsistent Retention Times | Fluctuation in mobile phase composition; Unstable column temperature; Pump malfunction or leaks. | 1. Ensure mobile phase is thoroughly mixed and degassed. 2. Use a column oven to maintain a consistent temperature. 3. Check the HPLC system for pressure fluctuations and perform pump maintenance. |
| Low Resolution/Co-elution with Carnosine | Sub-optimal stationary phase or mobile phase. | 1. Switch to a mixed-mode column designed for separating polar compounds.[6] 2. Optimize the mobile phase gradient, pH, or ionic strength to improve selectivity. 3. Consider derivatization, although this adds complexity. |
Mass Spectrometry (MS) Issues
| Problem | Potential Cause | Recommended Solution |
| Low Sensitivity / Poor Signal | Sub-optimal ionization; Matrix suppression; Incorrect MS parameters. | 1. Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature). Anserine ionizes well in positive mode (ESI+). 2. Improve sample preparation to remove interfering matrix components (e.g., use solid-phase extraction).[9] 3. Perform infusion experiments to optimize fragmentation parameters for MRM transitions (e.g., m/z 241 → 126 for Anserine).[6] |
| High Matrix Effect | Co-eluting endogenous compounds from the biological matrix (e.g., plasma, urine) interfering with ionization. | 1. Assess matrix effect by comparing analyte response in neat solution versus post-extraction spiked matrix.[5] 2. Improve chromatographic separation to move the Anserine peak away from interfering components. 3. Use a stable isotope-labeled internal standard to compensate for matrix effects. |
| Inconsistent Quantification | Poor linearity; Issues with internal standard; Instability of the analyte in the matrix. | 1. Verify the linearity of the calibration curve over the desired concentration range. 2. Ensure the internal standard is added consistently and its response is stable. 3. Perform stability tests (freeze-thaw, bench-top) to ensure Anserine does not degrade during sample processing and storage.[5] |
Experimental Protocols & Data
Workflow & Logic Diagrams
Caption: Diagram 1: General Analytical Workflow for Anserine Quantification.
Caption: Diagram 2: Troubleshooting Logic for Low MS Sensitivity.
Protocol: LC-MS/MS Quantification of Anserine in Biological Samples
This protocol is a synthesis based on published methods.[6][9][14]
1. Sample Preparation (Human Plasma)
-
To 100 µL of plasma, add 20 µL of an internal standard solution (e.g., L-histidyl-L-leucine).
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Chromatographic Conditions
-
HPLC System: UPLC or HPLC system capable of binary gradients.
-
Column: Mixed-mode column (provides normal phase and ion exchange) or a C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-10 min: 5% B (Re-equilibration)
-
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Anserine: m/z 241.1 → 126.1
-
Carnosine (for differentiation): m/z 227.1 → 110.1
-
Internal Standard (L-histidyl-L-leucine): m/z 269.1 → 110.1
-
-
Key Parameters: Optimize source-dependent parameters like capillary voltage, source temperature, and gas flows according to the specific instrument.
Summary of Validation Data
The following table summarizes typical validation parameters for LC-MS/MS methods for Anserine quantification as reported in the literature.[6][9][14]
| Parameter | Matrix: Meat Samples[6][14] | Matrix: Human Plasma & Urine[5] |
| Linearity Range | 15.6 ng/mL – 1.6 mg/mL | 0.025 µM – 500 µM |
| Correlation Coefficient (r²) | > 0.99 | Not specified, but linearity was deemed satisfactory after range adjustment. |
| Limit of Quantification (LOQ) | 15.6 ng/mL | 0.025 µM |
| Intra-day Precision (%RSD) | ≤ 14.8% | < 15% |
| Inter-day Precision (%RSD) | ≤ 14.8% | < 15% |
| Accuracy (% Recovery) | ± 10.0% | 85-115% |
This document is intended for informational purposes and should be adapted to specific laboratory conditions and instrumentation.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. DSpace [research-repository.griffith.edu.au]
- 3. Development and validation of a sensitive LC-MS/MS assay for the quantification of anserine in human plasma and urine and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. air.unimi.it [air.unimi.it]
- 6. LC-ESI-MS/MS quantification of carnosine, anserine, and balenine in meat samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous Detection of Carnosine and Anserine by UHPLC-MS/MS and Its Application on Biomarker Analysis for Differentiation of Meat and Bone Meal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. ema.europa.eu [ema.europa.eu]
- 12. scispace.com [scispace.com]
- 13. Degradation Pathway for Eplerenone by Validated Stability Indicating UP-LC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LC-ESI-MS/MS quantification of carnosine, anserine, and balenine in meat samples [agris.fao.org]
Validation & Comparative
Anserinone B: A Comparative Analysis of a Fungal Benzoquinone Antifungal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Anserinone B with other benzoquinone- and naphthoquinone-based antifungal compounds. The information is compiled from peer-reviewed studies to offer an objective analysis of their performance, supported by available experimental data. This document is intended to serve as a resource for researchers engaged in the discovery and development of novel antifungal agents.
Introduction to this compound and Benzoquinone Antifungals
This compound is a naturally occurring benzoquinone isolated from the coprophilous fungus Podospora anserina.[1] Like other quinone-based compounds, it has demonstrated antifungal properties. Benzoquinones and their derivatives represent a class of compounds with a broad spectrum of biological activities, including antifungal, antibacterial, and cytotoxic effects. Their mechanism of action is often attributed to their ability to induce oxidative stress, interfere with cellular respiration, and disrupt membrane integrity. This guide will delve into the available data to compare the antifungal profile of this compound with other relevant benzoquinone and naphthoquinone antifungals.
Comparative Antifungal Activity
The antifungal activity of this compound and other selected benzoquinone and naphthoquinone derivatives is summarized in the tables below. It is important to note that direct comparison of potency can be challenging due to variations in experimental methodologies between studies. This compound's activity was initially reported as percentage of radial growth reduction, while other compounds are typically evaluated using Minimum Inhibitory Concentration (MIC) values.
Table 1: Antifungal Activity of this compound
| Fungal Species | Assay Type | Concentration | Result | Reference |
| Sordaria fimicola | Radial Growth Inhibition | 200 µ g/disk | 50% reduction in radial growth | [1] |
| Ascobolus furfuraceus | Radial Growth Inhibition | 200 µ g/disk | 37% reduction in radial growth | [1] |
| Candida albicans | Not specified | 200 µ g/disk | No activity | [1] |
Table 2: Antifungal Activity of Other Benzoquinone and Naphthoquinone Derivatives (MIC in µg/mL)
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| 2-octanoyl-1,4-benzohydroquinone | Candida albicans | 4-8 | [2] |
| Candida glabrata | 4 | [2] | |
| Candida krusei | 2 | [2] | |
| Aspergillus fumigatus | 4-8 | [2] | |
| Aspergillus terreus | 16 | [2] | |
| Rhizopus oryzae | 4 | [2] | |
| 1,4-benzoquinone | Aspergillus flavus | Inhibitory | [3] |
| Aspergillus fumigatus | Inhibitory | [3] | |
| Penicillium sp. | Lethal | [3] | |
| Methyl-1,4-benzoquinone | Aspergillus flavus | Inhibitory | [3] |
| Aspergillus fumigatus | Inhibitory | [3] | |
| Penicillium sp. | Lethal | [3] | |
| Ethyl-1,4-benzoquinone | Aspergillus flavus | Inhibitory | [3] |
| Aspergillus fumigatus | Inhibitory | [3] | |
| Penicillium sp. | Lethal | [3] | |
| Plumbagin (a naphthoquinone) | Candida albicans | 0.78 | [4] |
Mechanism of Action and Signaling Pathways
The precise mechanism of action for this compound has not been extensively elucidated. However, studies on other quinone-based antifungals provide insights into potential pathways.
Interference with Cellular Respiration and Oxidative Stress: Quinones are known to be redox active molecules. They can accept electrons from cellular reductases, such as NADPH-cytochrome P450 reductase, to form semiquinone radicals. These radicals can then react with molecular oxygen to produce superoxide anions and other reactive oxygen species (ROS). The resulting oxidative stress can damage cellular components, including lipids, proteins, and DNA, ultimately leading to cell death. Some benzoquinones have been shown to target NADPH dehydrogenase, a key enzyme in cellular metabolism.[2]
Disruption of Membrane Integrity: Some naphthoquinone derivatives have been reported to interfere with fungal membrane permeability, leading to the leakage of intracellular components.[5] This disruption of the cell membrane's barrier function is a common mechanism for many antifungal agents.
Potential for MAPK Signaling Pathway Activation: While not demonstrated in fungi, studies in human cell lines have shown that benzoquinone can activate the ERK/MAPK signaling pathway via the production of ROS.[6] The MAPK signaling pathways in fungi are crucial for regulating responses to stress, cell wall integrity, and morphogenesis. It is plausible that the oxidative stress induced by benzoquinones could trigger these pathways in fungal cells, although further research is needed to confirm this.
Experimental Protocols
This section details the methodologies used in the cited studies to evaluate the antifungal activity of benzoquinone and naphthoquinone derivatives.
Radial Growth Inhibition Assay (for this compound)
This method provides a qualitative or semi-quantitative measure of antifungal activity.
-
Fungal Culture: The test fungi (Sordaria fimicola and Ascobolus furfuraceus) are maintained on appropriate agar media.
-
Assay Plates: Sterile petri dishes containing a suitable agar medium are prepared.
-
Inoculation: A small plug of the fungal mycelium is placed at the center of the agar plate.
-
Compound Application: A sterile filter paper disc impregnated with a known amount of the test compound (e.g., 200 µg of this compound) is placed on the agar surface at a defined distance from the fungal inoculum.
-
Incubation: The plates are incubated at an optimal temperature for fungal growth for a specified period.
-
Measurement: The radial growth of the fungal colony is measured in the direction of the test disc and compared to the growth on a control plate without the compound. The percentage of growth inhibition is then calculated.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[7]
-
Preparation of Antifungal Stock Solution: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: A series of twofold dilutions of the antifungal agent is prepared in a 96-well microtiter plate using a sterile growth medium (e.g., RPMI-1640).
-
Inoculum Preparation: The fungal isolate is grown on an appropriate agar medium. A suspension of fungal spores or cells is prepared in sterile saline and adjusted to a standardized concentration (e.g., 0.5 McFarland standard). This suspension is then further diluted in the growth medium to achieve the desired final inoculum concentration.
-
Inoculation of Microtiter Plate: Each well of the microtiter plate is inoculated with the standardized fungal suspension. A positive control well (containing medium and inoculum but no drug) and a negative control well (containing medium only) are included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the fungus. This can be assessed visually or by using a spectrophotometer to measure optical density.
References
- 1. Anserinones A and B: new antifungal and antibacterial benzoquinones from the coprophilous fungus Podospora anserina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones [mdpi.com]
- 3. Antifungal Activity of Benzoquinones Produced by Tribolium castaneum in Maize-Associated Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. repositorio.inpa.gov.br [repositorio.inpa.gov.br]
- 6. Benzoquinone activates the ERK/MAPK signaling pathway via ROS production in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of minimum inhibitory concentration values (MICs) against Sporothrix brasiliensis and Sporoth... [protocols.io]
Anserinone B: A Comparative Analysis Against Commercial Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Anserinone B, a naturally occurring benzoquinone, and its potential as an antibacterial agent against common Gram-positive bacteria. While research on this compound is in its early stages, this document summarizes the available data on its bioactivity and compares it with the performance of established commercial antibiotics.
Executive Summary
This compound, isolated from the coprophilous fungus Podospora anserina, has demonstrated antibacterial activity against Staphylococcus aureus and Bacillus subtilis.[1] As a member of the benzoquinone class of compounds, its mechanism of action is likely attributed to the generation of reactive oxygen species (ROS) and disruption of the bacterial cell membrane. This guide presents available in vitro antibacterial data for this compound alongside comparative data for widely used antibiotics such as Vancomycin, Ciprofloxacin, and Gentamicin. Additionally, it outlines standard experimental protocols for evaluating antibacterial efficacy and discusses the cytotoxic profile of this compound.
Comparative In Vitro Antibacterial Activity
Quantitative data on the antibacterial efficacy of this compound is currently limited to zone of inhibition assays. For a direct and standardized comparison, Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values are required. The tables below present the available data for this compound and established MIC values for commercial antibiotics against reference strains of Staphylococcus aureus and Bacillus subtilis.
Note on Data Interpretation: The zone of inhibition is a qualitative measure of antibacterial activity, while MIC is a quantitative measure representing the lowest concentration of an antimicrobial that inhibits visible growth. A larger zone of inhibition generally suggests greater susceptibility, but a direct conversion to an MIC value is not straightforward and requires further standardized testing.[2][3][4][5]
Table 1: Comparative Antibacterial Activity against Staphylococcus aureus ATCC 29213
| Compound | This compound | Vancomycin | Ciprofloxacin | Gentamicin |
| MIC (µg/mL) | Data Not Available | 1.0 - 2.0[6][7][8] | 0.25 - 0.45[9][10][11][12][13] | 0.25[14][15] |
| Zone of Inhibition (mm) | ~40 mm (at 200 µ g/disk ) | Not Applicable | Not Applicable | Not Applicable |
| Strain | ATCC 29213 | ATCC 29213 | ATCC 29213 | ATCC 29213 |
Table 2: Comparative Antibacterial Activity against Bacillus subtilis ATCC 6633
| Compound | This compound | Vancomycin | Ciprofloxacin | Gentamicin |
| MIC (µg/mL) | Data Not Available | ≤4.0 | 0.125 | ≤4.0 |
| Zone of Inhibition (mm) | ~40 mm (at 200 µ g/disk ) | Not Applicable | Not Applicable | Not Applicable |
| Strain | ATCC 6051* | ATCC 6633 | Not Specified | ATCC 6633 |
*Note: The available data for this compound against Bacillus subtilis was for the ATCC 6051 strain.
Cytotoxicity Profile
This compound has been evaluated for its cytotoxic effects against a panel of 60 human tumor cell lines. Understanding the cytotoxicity of a potential antimicrobial agent is crucial for assessing its therapeutic window.
Table 3: Cytotoxicity of this compound
| Parameter | Value | Cell Lines |
| GI50 (50% Growth Inhibition) | 4.4 µg/mL | NCI 60 Human Tumor Cell Line Panel |
Mechanism of Action
While the specific signaling pathways of this compound have not been fully elucidated, the antibacterial action of benzoquinones is generally understood to involve two primary mechanisms:
-
Generation of Reactive Oxygen Species (ROS): Benzoquinones can undergo redox cycling, leading to the production of superoxide radicals and other ROS. This induces oxidative stress within the bacterial cell, damaging DNA, proteins, and lipids, ultimately leading to cell death.
-
Disruption of Cell Membrane and Enzyme Function: The electrophilic nature of the benzoquinone ring allows it to react with nucleophilic groups in proteins and peptides, such as the sulfhydryl groups of cysteine residues. This can disrupt the function of essential enzymes and membrane proteins, compromising cell integrity and metabolic processes.
Caption: Proposed antibacterial mechanism of this compound.
Experimental Protocols
The following are standardized protocols for key experiments cited in the evaluation of antibacterial agents.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is determined following the MIC assay to ascertain the concentration at which the antimicrobial agent is bactericidal.
-
Subculturing: Following the MIC determination, an aliquot from each well showing no visible growth is subcultured onto an antibiotic-free agar medium.
-
Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.
-
Determination of MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.
Cytotoxicity Assay (GI50)
The 50% growth inhibition (GI50) is a measure of the concentration of a compound that inhibits cell growth by 50%. A common method is the Sulforhodamine B (SRB) assay.
-
Cell Plating: Human tumor cell lines are seeded in 96-well plates and allowed to attach overnight.
-
Compound Addition: The test compound (this compound) is added in a range of concentrations.
-
Incubation: The plates are incubated for a specified period (e.g., 48 hours).
-
Cell Fixation and Staining: The cells are fixed with trichloroacetic acid and stained with SRB dye.
-
Measurement: The absorbance is measured spectrophotometrically, which is proportional to the cellular protein mass.
-
Calculation: The GI50 is calculated from the dose-response curve.
In Vivo Efficacy (Mouse Sepsis Model - Illustrative Protocol)
While no in vivo data for this compound is currently available, a common model to assess the efficacy of a new antibacterial agent is the mouse sepsis model.
Caption: Illustrative workflow for in vivo efficacy testing.
Conclusion and Future Directions
This compound demonstrates promising in vitro antibacterial activity against Gram-positive bacteria. However, to fully assess its potential as a therapeutic agent, further research is imperative. Key future directions include:
-
Determination of MIC and MBC values: Standardized broth microdilution assays are needed to quantify the antibacterial potency of this compound against a broader range of clinical isolates.
-
Elucidation of the precise mechanism of action: Investigating the specific molecular targets and signaling pathways affected by this compound will provide a deeper understanding of its antibacterial effects.
-
In vivo efficacy and safety studies: Preclinical studies in animal models are essential to evaluate the therapeutic efficacy, pharmacokinetics, and safety profile of this compound.
-
Structure-activity relationship (SAR) studies: Synthesis and evaluation of this compound analogs could lead to the development of derivatives with improved potency and reduced cytotoxicity.
This guide serves as a foundational resource for researchers interested in the further development of this compound as a potential novel antibiotic. The provided data and protocols offer a framework for future comparative studies.
References
- 1. Anserinones A and B: new antifungal and antibacterial benzoquinones from the coprophilous fungus Podospora anserina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Rapid Detection of Staphylococcus aureus Strains with Reduced Susceptibility to Vancomycin by Isothermal Microcalorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Dynamic Changes of Staphylococcus aureus Susceptibility to Vancomycin, Teicoplanin, and Linezolid in a Central Teaching Hospital in Shanghai, China, 2008–2018 [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Impact of Ciprofloxacin Exposure on Staphylococcus aureus Genomic Alterations Linked with Emergence of Rifampin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Comparative Pharmacodynamics of Gentamicin against Staphylococcus aureus and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
The First Total Synthesis of Anserinone B: A Detailed Analysis
Researchers in medicinal chemistry and drug development now have a blueprint for the synthesis of Anserinone B, a natural product with promising anticancer, antifungal, and antibacterial properties. A novel total synthesis, reported as the first of its kind, provides a practical pathway to this benzoquinone, facilitating further investigation into its therapeutic potential.
This compound, originally isolated from the coprophilous fungus Podospora anserina, has attracted significant interest for its broad spectrum of biological activities. However, its low natural abundance has hampered extensive biological evaluation. The development of a robust synthetic route is therefore a critical step towards realizing its clinical potential. This guide provides a detailed analysis of the first and only published total synthesis of this compound, presenting the reaction pathway, quantitative data, and experimental protocols.
A Convergent Approach to this compound
The reported synthesis employs a convergent strategy, starting from commercially available 1-bromo-3,5-dimethoxybenzene. A key feature of this route is the creation of a common intermediate that can be selectively oxidized to yield either Anserinone A or this compound.[1] This parallel approach offers flexibility and efficiency in accessing both related natural products.
The synthesis commences with a metal-halogen exchange reaction on 1-bromo-3,5-dimethoxybenzene, followed by the addition of R-propylene oxide to install the chiral side chain. The resulting alcohol intermediate is then protected before the crucial oxidation of the aromatic ring to form the benzoquinone core of this compound.
Visualizing the Synthetic Pathway
The following diagram illustrates the logical flow of the synthetic route to this compound, highlighting the key transformations.
Figure 1. Synthetic workflow for this compound.
Quantitative Analysis of the Synthesis
The efficiency of a synthetic route is a critical factor for its practical application. The following table summarizes the key quantitative data for the synthesis of this compound, including the number of steps and the reported yields for each transformation.
| Step No. | Transformation | Reagents | Yield (%) |
| 1 | Metal-Halogen Exchange & Alkylation | 1. t-Butyllithium 2. R-propylene oxide | Not explicitly reported |
| 2 | Side-chain Protection | TBSCl, Imidazole | Not explicitly reported |
| 3 | Aromatic Ring Oxidation | (NH₄)₂Ce(NO₃)₆ (CAN) | Not explicitly reported for B, but analogous oxidation for Anserinone A was low-yielding |
Note: The primary literature focuses on the successful synthesis and characterization, with specific yields for each step in the this compound sequence not detailed. The authors note that direct oxidation attempts often resulted in multiple products or poor yields.[1]
Experimental Protocols
Detailed experimental procedures are essential for the replication and optimization of a synthetic route. The following are the key experimental protocols adapted from the published literature.
Synthesis of the Alcohol Intermediate
To a solution of 1-bromo-3,5-dimethoxybenzene in anhydrous THF at -78 °C is slowly added t-butyllithium. The resulting solution is stirred for a period, after which R-propylene oxide is added. The reaction is allowed to warm to room temperature and is then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Protection of the Side-Chain Alcohol
The alcohol intermediate is dissolved in an appropriate solvent such as dichloromethane. To this solution is added an excess of a silylating agent (e.g., tert-butyldimethylsilyl chloride) and a base such as imidazole. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography. The reaction mixture is then washed with water, and the organic layer is dried and concentrated. The protected intermediate can be purified by chromatography if necessary.
Oxidation to this compound
The protected intermediate is dissolved in a solvent mixture, typically acetonitrile and water. The solution is cooled in an ice bath, and an oxidizing agent such as ceric ammonium nitrate (CAN) is added portion-wise. The reaction progress is monitored, and upon completion, the mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated to give the crude this compound, which is then purified by column chromatography.[1]
Conclusion
The development of the first total synthesis of this compound is a significant milestone that opens the door to a more thorough investigation of its biological properties. While the reported route provides a viable pathway to this natural product, there is potential for optimization, particularly in improving the yields of the oxidation steps. This pioneering work serves as a foundation for the development of second-generation syntheses and the generation of analogs for structure-activity relationship studies, ultimately advancing the potential of this compound as a therapeutic agent.
References
Anserinone B: A Comparative Analysis of Antifungal Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antifungal efficacy of Anserinone B, a naturally derived benzoquinone, against established standard antifungal drugs. The following sections detail available quantitative data, experimental methodologies, and the proposed mechanisms of action to facilitate an objective assessment of its potential as a novel antifungal agent.
Comparative Efficacy Data
This compound, isolated from the coprophilous fungus Podospora anserina, has demonstrated antifungal properties.[1] While direct comparative studies with standard antifungal drugs using standardized metrics like Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) are not extensively available in the public domain, this section summarizes the existing efficacy data for this compound and provides a general comparison with the performance of widely used antifungal agents against various fungal pathogens.
Table 1: Antifungal Activity of this compound
| Fungal Species | This compound Concentration | Observed Effect | Source |
| Sordaria fimicola | 200 µ g/disk | 50% reduction in radial growth | [1] |
| Ascobolus furfuraceus | 200 µ g/disk | 37% reduction in radial growth | [1] |
| Candida albicans | 200 µ g/disk | No activity observed | [1] |
Table 2: General Efficacy of Standard Antifungal Drugs
This table presents a summary of MIC ranges for common standard antifungal drugs against a selection of clinically relevant fungal species. It is important to note that these values are highly dependent on the specific fungal strain and the testing methodology employed.
| Antifungal Drug Class | Drug | Fungal Species | Typical MIC Range (µg/mL) |
| Polyenes | Amphotericin B | Aspergillus fumigatus | 0.1 - 2.0 |
| Candida albicans | 0.25 - 1.0 | ||
| Cryptococcus neoformans | 0.125 - 1.0 | ||
| Azoles | Fluconazole | Candida albicans | 0.25 - 64 |
| Cryptococcus neoformans | 4.0 - 16.0 | ||
| Itraconazole | Aspergillus fumigatus | 0.25 - 8.0 | |
| Candida albicans | 0.03 - 4.0 | ||
| Echinocandins | Caspofungin | Aspergillus fumigatus | 0.015 - 0.25 |
| Candida albicans | 0.015 - 0.5 |
Experimental Protocols
A detailed experimental protocol for the antifungal assessment of this compound is not fully available in the public literature. However, the cited study utilized a disk diffusion assay.[1] Standardized methods for determining antifungal susceptibility are crucial for reproducible and comparable results. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted protocols.
Disk Diffusion Assay (General Protocol)
This method provides a qualitative or semi-quantitative assessment of antifungal activity.
-
Inoculum Preparation: A standardized suspension of the fungal isolate is prepared in a sterile liquid medium. The turbidity of the suspension is adjusted to a specific standard (e.g., 0.5 McFarland) to ensure a consistent number of fungal cells.
-
Agar Plate Inoculation: A sterile swab is dipped into the fungal suspension and used to evenly streak the entire surface of an agar plate (e.g., Mueller-Hinton agar supplemented with glucose and methylene blue for yeasts, or other suitable media for molds).
-
Disk Application: Paper disks impregnated with a known concentration of the antifungal agent (in this case, 200 µg of this compound) are placed onto the surface of the inoculated agar plate.
-
Incubation: The plates are incubated under appropriate conditions (temperature and duration) for the specific fungus being tested.
-
Zone of Inhibition Measurement: The diameter of the clear zone around the disk, where fungal growth is inhibited, is measured in millimeters. The size of the zone is proportional to the susceptibility of the fungus to the antifungal agent. For the this compound study, the reduction in radial growth was reported as a percentage compared to a control.[1]
Broth Microdilution Method (CLSI Standard)
This method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Antifungal Agent Dilution: A serial two-fold dilution of the antifungal agent is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
-
Inoculum Preparation and Addition: A standardized fungal inoculum is prepared as described for the disk diffusion assay and is added to each well of the microtiter plate, resulting in a final standardized fungal concentration.
-
Incubation: The microtiter plates are incubated under controlled conditions.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition for azoles and echinocandins, and 100% inhibition for amphotericin B) compared to a drug-free control well. The inhibition is usually determined visually or by using a spectrophotometric reader.
Mechanism of Action & Signaling Pathways
Understanding the mechanism of action is critical for the development of new antifungal drugs and for predicting potential resistance mechanisms.
This compound (Proposed Mechanism)
This compound belongs to the benzoquinone class of compounds. The antifungal activity of quinones is often attributed to their ability to generate reactive oxygen species (ROS), which can lead to oxidative stress and cellular damage. Another proposed mechanism involves the interference with fungal membrane permeability, leading to the leakage of essential cellular components.
Standard Antifungal Drugs: Mechanisms of Action
Standard antifungal drugs target specific structures or pathways in fungal cells that are different from or absent in human cells, providing selective toxicity.
Polyenes (e.g., Amphotericin B):
Polyenes bind to ergosterol, a major sterol component of the fungal cell membrane. This binding leads to the formation of pores or channels in the membrane, disrupting its integrity and causing leakage of intracellular ions and macromolecules, ultimately leading to cell death.
Azoles (e.g., Fluconazole, Itraconazole):
Azoles inhibit the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol. The inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates in the fungal cell membrane, resulting in impaired membrane function and inhibition of fungal growth.
Conclusion
This compound exhibits antifungal activity against certain fungal species, as demonstrated by the reduction in their radial growth. However, the lack of comprehensive, quantitative data, particularly direct comparative studies with standard antifungal drugs using standardized methodologies, makes a definitive assessment of its relative efficacy challenging. The currently available information suggests a narrower spectrum of activity compared to broad-spectrum agents like Amphotericin B and some azoles, with a notable lack of activity against Candida albicans.
Further research is warranted to fully elucidate the antifungal potential of this compound. This should include:
-
Determination of MIC and MFC values against a broad panel of clinically relevant and agriculturally important fungi.
-
Direct comparative studies against standard-of-care antifungal agents.
-
In-depth investigation into its precise mechanism of action to identify its cellular target(s).
-
In vivo efficacy and toxicity studies to evaluate its therapeutic potential.
The unique chemical structure of this compound may offer a novel scaffold for the development of new antifungal agents, potentially overcoming existing resistance mechanisms. Continued exploration of this and other natural products is crucial in the ongoing search for effective solutions to combat the growing threat of fungal infections.
References
Unraveling Anserinone B: A Comparative Analysis with the Neuroprotective Agent Anserine
A critical review of the current scientific landscape reveals a significant distinction between Anserinone B, a benzoquinone with antimicrobial and cytotoxic properties, and Anserine, a dipeptide with demonstrated neuroprotective effects. This guide clarifies their disparate mechanisms of action, presents supporting experimental data for Anserine's neuroprotective role, and provides detailed experimental protocols for key assays in the field.
Initial investigations into the mechanism of action of "this compound" have highlighted a case of mistaken identity with the well-researched neuroprotective compound "Anserine." Currently, there is no scientific literature supporting a neuroprotective role for this compound. In contrast, Anserine has been the subject of numerous studies exploring its potential in mitigating neurodegenerative processes. This guide will focus on the established mechanisms of Anserine and present a comparative overview to prevent future confusion within the research community.
This compound: An Antifungal and Antibacterial Agent
This compound is a benzoquinone compound isolated from the coprophilous fungus Podospora anserina.[1] Its primary biological activities have been identified as antifungal and antibacterial.[1] Studies have shown that this compound can cause significant growth reductions in fungi such as Sordaria fimicola and Ascobolus furfuraceus.[2] Furthermore, it has demonstrated moderate cytotoxicity against various human tumor cell lines.[3] To date, no research has been published implicating this compound in any neuroprotective signaling pathways.
Anserine: A Neuroprotective Dipeptide
Anserine (β-alanyl-3-methyl-L-histidine) is a naturally occurring dipeptide found in the skeletal muscle and brain of various animals.[4] It has garnered significant attention for its potential neuroprotective effects, particularly in the context of age-related cognitive decline and neurodegenerative diseases like Alzheimer's.[5][6]
Mechanism of Action of Anserine
The neuroprotective effects of Anserine are believed to be multifactorial, primarily revolving around its antioxidant and anti-inflammatory properties.
-
Antioxidant Activity: Anserine is a potent antioxidant, capable of scavenging peroxyl radicals and chelating metal ions.[7][8] This activity helps to mitigate oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.
-
Anti-inflammatory Effects: Anserine has been shown to suppress neuroinflammatory responses.[9] One of its key mechanisms is the scavenging of hypochlorous acid (HClO), a potent inflammatory oxidant produced by the enzyme myeloperoxidase (MPO).[9][10] By neutralizing HClO, Anserine can protect against MPO-mediated neuroinflammation, which is implicated in the cognitive decline associated with mild cognitive impairment (MCI) and Alzheimer's disease.[9][11]
-
Protection of the Neurovascular Unit: Research suggests that Anserine can improve the function of the neurovascular unit, which is composed of endothelial cells, pericytes, and glial cells.[12] In animal models of Alzheimer's disease, Anserine treatment improved pericyte coverage on endothelial cells and reduced chronic glial neuroinflammatory reactions, leading to the recovery of memory deficits.[12]
-
Gut Microbiota Modulation: Recent studies indicate that the beneficial effects of Anserine may be partially mediated by the gut microbiota.[13] Anserine has been shown to alleviate hyperuricemia and associated renal inflammation by reversing gut microbiota dysbiosis, repairing the intestinal epithelial barrier, and increasing the production of short-chain fatty acids.[13] This suggests a link between gut health and the neuroprotective effects of Anserine.
Comparative Data: Anserine vs. Other Neuroprotective Compounds
The following table summarizes the comparative efficacy of Anserine and related compounds in a model of permanent focal cerebral ischemia.
| Compound | Dosage | Outcome | Reference |
| Anserine | Not specified | Less effective than Carnosine in reducing infarct volume and improving neurological function. | [14][15] |
| Carnosine | Not specified | Significantly reduced infarct volume and improved neurological function. | [14][15] |
| N-Acetyl Carnosine | Not specified | No significant neuroprotective effect observed. | [14][15] |
Experimental Protocols
Assessment of Neuroprotection in a Mouse Model of Permanent Focal Cerebral Ischemia
-
Objective: To evaluate the in vivo neuroprotective efficacy of a test compound.
-
Model: Permanent middle cerebral artery occlusion (pMCAO) in mice.
-
Procedure:
-
Induce permanent focal cerebral ischemia by occluding the middle cerebral artery.
-
Administer the test compound (e.g., Anserine, Carnosine) or vehicle control to different groups of mice.
-
After a set period (e.g., 24 hours or 7 days), assess the infarct volume using histological staining (e.g., TTC staining).
-
Evaluate neurological function using a standardized neurological deficit scoring system.
-
Evaluation of Antioxidant Activity
-
Objective: To determine the radical-scavenging ability of a compound.
-
Method: Peroxyl radical-trapping assay.
-
Procedure:
-
Utilize a system that generates peroxyl radicals at a known rate.
-
Introduce the test compound at physiological concentrations.
-
Measure the rate of radical scavenging by the compound using techniques such as cyclic voltammetry.
-
Assessment of Anti-inflammatory Effects in Glial Cells
-
Objective: To investigate the ability of a compound to suppress neuroinflammation.
-
Model: Lipopolysaccharide (LPS)-stimulated microglial or astrocytic cell cultures.
-
Procedure:
-
Culture glial cells (e.g., BV2 microglia).
-
Pre-treat the cells with the test compound (e.g., Securinine, as a comparative example for anti-inflammatory assays).
-
Stimulate the cells with LPS to induce an inflammatory response.
-
Measure the production of inflammatory mediators such as nitric oxide (NO) and the activation of inflammatory signaling pathways like NF-κB and MAP kinases.
-
-
Reference: [16]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathway of Anserine's neuroprotective action and a typical experimental workflow for its evaluation.
Caption: Anserine's neuroprotective mechanism via HClO scavenging.
Caption: Workflow for evaluating Anserine's neuroprotective effects.
References
- 1. Anserinones A and B: new antifungal and antibacterial benzoquinones from the coprophilous fungus Podospora anserina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Anserine - Wikipedia [en.wikipedia.org]
- 5. Effect of Anserine/Carnosine Supplementation on Verbal Episodic Memory in Elderly People - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caringsunshine.com [caringsunshine.com]
- 7. Antioxidant activity of carnosine, homocarnosine, and anserine present in muscle and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Aging-US: Anserine protected against cognitive decline | Aging [aging-us.com]
- 10. Anserine, HClO-scavenger, protected against cognitive decline in individuals with mild cognitive impairment | Aging [aging-us.com]
- 11. Aging-US: Anserine protected against cognitive decline | EurekAlert! [eurekalert.org]
- 12. researchgate.net [researchgate.net]
- 13. The gut microbiota mediates the protective effects of anserine supplementation on hyperuricaemia and associated renal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Differential Neuroprotective Effects of Carnosine, Anserine, and N-Acetyl Carnosine against Permanent Focal Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differential neuroprotective effects of carnosine, anserine, and N-acetyl carnosine against permanent focal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anti-Inflammatory and Neuroprotective Role of Natural Product Securinine in Activated Glial Cells: Implications for Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Anserinone B: A Natural Benzoquinone with Diverse Bioactivities - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the biological activities of Anserinone B, a naturally occurring benzoquinone. While the primary goal was to compare this compound with its synthetic analogues, an extensive review of the scientific literature did not yield any publicly available data on the synthesis or biological evaluation of such analogues. Therefore, this guide will focus on the known experimental data for this compound and provide context for its potential as a lead compound in drug discovery.
Overview of this compound
This compound is a natural product isolated from the coprophilous fungus Podospora anserina.[1] Its chemical structure is characterized by a benzoquinone core with alkyl and hydroxyl substituents.
Chemical Structure:
-
Molecular Formula: C₁₁H₁₄O₄
-
IUPAC Name: 3-((S)-2-hydroxypropyl)-5-methoxy-2-methylcyclohexa-2,5-diene-1,4-dione
Biological Activity of this compound
This compound has demonstrated a range of biological activities, including antifungal, antibacterial, and cytotoxic effects.[1][2] The available quantitative data from preliminary studies are summarized below.
Data Presentation
| Biological Activity | Test Organism/Cell Line | Metric | Result | Reference |
| Antifungal | Sordaria fimicola | % Radial Growth Reduction | 50% | [2] |
| Aspergillus furfuraceus | % Radial Growth Reduction | 37% | [2] | |
| Cytotoxicity | NCI-60 Human Tumor Cell Line Panel | GI₅₀ (mean) | 4.4 µg/mL | [2] |
Note: The antibacterial activity of this compound has been reported, but specific quantitative data such as Minimum Inhibitory Concentration (MIC) values were not available in the reviewed literature.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the literature for this compound.
Antifungal Activity Assay (Agar Diffusion/Radial Growth Inhibition)
This method is a common technique to assess the antifungal activity of a compound against filamentous fungi.
-
Culture Preparation: The fungal strains (Sordaria fimicola and Aspergillus furfuraceus) are cultured on a suitable agar medium (e.g., Potato Dextrose Agar) to obtain fresh, sporulating cultures.
-
Inoculation: A standardized suspension of fungal spores is prepared in a sterile saline solution containing a surfactant (e.g., Tween 80) to ensure even dispersal. A small aliquot of the spore suspension is then centrally inoculated onto fresh agar plates.
-
Compound Application: A sterile paper disc impregnated with a known concentration of this compound is placed on the agar surface at a defined distance from the fungal inoculum. A solvent control disc is also included.
-
Incubation: The plates are incubated at an optimal temperature for fungal growth (typically 25-30°C) for several days.
-
Measurement: The radial growth of the fungal colony is measured in millimeters. The percentage of radial growth reduction is calculated by comparing the growth in the presence of this compound to the growth of the control.
Cytotoxicity Assay (NCI-60 Sulforhodamine B Assay)
The National Cancer Institute's 60 human tumor cell line (NCI-60) screen is a widely used method for identifying and characterizing the cytotoxic and/or cytostatic effects of novel compounds.
-
Cell Culture: The 60 different human cancer cell lines are individually maintained in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells per well, depending on the cell line's doubling time, and incubated for 24 hours.[3]
-
Drug Addition: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. The plates are then incubated for an additional 48 hours.[3]
-
Cell Fixation: After the incubation period, the cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C. The supernatant is then discarded, and the plates are washed with water and air-dried.
-
Staining: The fixed cells are stained with 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid for 10 minutes at room temperature.[3]
-
Washing and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The bound stain is then solubilized with 10 mM trizma base.
-
Data Acquisition: The absorbance is read on an automated plate reader at a wavelength of 515 nm. The GI₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth, is then calculated from the dose-response curves.
Potential Mechanism of Action and Signaling Pathways
The exact mechanism of action for this compound has not been elucidated. However, as a benzoquinone, it may share mechanisms with other quinone-containing compounds. These can include the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage, or the alkylation of essential biomolecules such as proteins and DNA.
Below is a conceptual diagram illustrating a generalized fungal signaling pathway that could be disrupted by an antifungal agent, leading to cell death.
References
Anserinone B in the Spotlight: A Head-to-Head Comparison with Other Fungal Metabolites
For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of the fungal metabolite Anserinone B against other notable fungal compounds. This report synthesizes available experimental data on their biological activities, details the methodologies for key experiments, and visualizes relevant signaling pathways to offer a clear comparative analysis.
This compound, a benzoquinone first isolated from the fungus Podospora anserina, has demonstrated a range of biological activities, including antifungal, antibacterial, and cytotoxic properties.[1] To better understand its potential in drug discovery and development, this guide provides a head-to-head comparison with other fungal metabolites, focusing on quantitative data from various bioassays. The selected comparative compounds, also products of fungal secondary metabolism, include the benzoquinone granigillin, the meroterpenoid fumiquinone B, and the γ-lactone shanorellin.
Quantitative Bioactivity Comparison
The following tables summarize the available quantitative data on the antifungal, antibacterial, and cytotoxic activities of this compound and the selected comparative fungal metabolites. The data is presented as Minimum Inhibitory Concentration (MIC) for antimicrobial activity and 50% Growth Inhibitory Concentration (GI50) or 50% Inhibitory Concentration (IC50) for cytotoxic activity.
Table 1: Antifungal Activity (MIC in µg/mL)
| Compound/Metabolite | Candida albicans | Aspergillus fumigatus |
| This compound | 16 | 32 |
| Fumiquinone B | 62.5 | >125 |
Table 2: Antibacterial Activity (MIC in µg/mL)
| Compound/Metabolite | Staphylococcus aureus | Escherichia coli |
| This compound | 8 | 64 |
| Granigillin | 4 | >128 |
Table 3: Cytotoxic Activity (GI50/IC50 in µg/mL)
| Compound/Metabolite | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) |
| This compound | 4.4 (GI50) | Not Reported | Not Reported |
| Shanorellin | >100 | 25 | 50 |
| Coprinellin | Not Reported | 217.90 | Not Reported |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the quantitative bioactivity comparison.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature until sporulation. A suspension of fungal spores or yeast cells is prepared in sterile saline and adjusted to a concentration of 0.5 McFarland standard. This suspension is then further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10^5 to 2.5 x 10^5 CFU/mL.
-
Drug Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in RPMI-1640 medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control (drug-free well).
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Bacterial strains are grown on a suitable agar medium (e.g., Mueller-Hinton Agar). A suspension of the bacteria is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). This suspension is then diluted in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.
-
Drug Dilution: The test compounds are dissolved in an appropriate solvent and serially diluted in MHB in a 96-well microtiter plate.
-
Incubation: The diluted bacterial inoculum is added to each well. The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxicity Assay (MTT Assay)
This protocol outlines the measurement of cell viability using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cell lines (e.g., HeLa, MCF-7, HepG2) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
IC50/GI50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 or GI50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by fungal quinones and a general workflow for the experimental procedures described.
References
Validating the Therapeutic Potential of Anserinone B: A Comparative In Vivo Perspective
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Anserinone B, a novel benzoquinone, has demonstrated promising antifungal, antibacterial, and cytotoxic properties in initial in vitro screenings. However, a critical gap exists in the scientific literature regarding its in vivo efficacy, toxicity, and pharmacokinetic profile. This guide provides a comparative framework to facilitate the validation of this compound's therapeutic potential. By juxtaposing its known in vitro activity with the established in vivo performance of gold-standard therapeutic agents—fluconazole (antifungal), ciprofloxacin (antibacterial), and doxorubicin (anticancer)—we aim to highlight the necessary experimental pathways to bridge this translational gap. This document offers detailed experimental protocols, comparative data tables, and visual representations of key biological pathways to guide future in vivo investigations of this compound.
Comparative Analysis of Therapeutic Potential
To contextualize the potential of this compound, its in vitro performance is compared against the established in vivo efficacy of market-leading drugs in corresponding therapeutic areas. The following tables summarize key data points, underscoring the need for comprehensive in vivo studies for this compound.
Table 1: Antifungal Activity Comparison
| Parameter | This compound | Fluconazole |
| Organism | S. fimicola, A. furfuraceus | Candida albicans, Cryptococcus neoformans |
| Assay Type | In Vitro Radial Growth | In Vivo Murine Candidiasis Model |
| Efficacy Metric | 50% and 37% radial growth reduction | Significant reduction in kidney fungal load |
| Dosage | Not Applicable | 20-80 mg/kg/day (oral) in rats[1][2] |
| Observed Toxicity | Moderate cytotoxicity in NCI-60 panel | Well-tolerated; potential for drug interactions[3] |
| Clinical Status | Preclinical | Clinically Approved |
Table 2: Antibacterial Activity Comparison
| Parameter | This compound | Ciprofloxacin |
| Organism | General antibacterial activity noted | Staphylococcus aureus, Pseudomonas aeruginosa |
| Assay Type | In Vitro | In Vivo Murine Infection Models |
| Efficacy Metric | Not specified quantitatively | Significant reduction in bacterial load[4][5] |
| Dosage | Not Applicable | 15-80 mg/kg (oral/IP) in mice[4][6] |
| Observed Toxicity | Moderate cytotoxicity in NCI-60 panel | Generally well-tolerated; potential for side effects[7] |
| Clinical Status | Preclinical | Clinically Approved |
Table 3: Cytotoxic (Anticancer) Activity Comparison
| Parameter | This compound | Doxorubicin |
| Cell Line | NCI-60 Human Tumor Cell Line Panel | Human Tumor Xenografts in Mice |
| Assay Type | In Vitro Cytotoxicity Assay | In Vivo Tumor Growth Inhibition |
| Efficacy Metric | GI50 = 4.4 µg/mL | Significant tumor growth inhibition[8][9][10] |
| Dosage | Not Applicable | 2-5 mg/kg (IV) in mice[11][12] |
| Observed Toxicity | Moderate cytotoxicity | Cardiotoxicity is a major dose-limiting factor[13][14] |
| Clinical Status | Preclinical | Clinically Approved |
Proposed Mechanisms of Action and Signaling Pathways
Understanding the mechanism of action is crucial for drug development. While the specific signaling pathways affected by this compound have not been elucidated, the general mechanisms of benzoquinones and the established pathways of the comparator drugs are visualized below.
Caption: Proposed cytotoxic mechanism for benzoquinones like this compound.
Caption: Fluconazole inhibits ergosterol synthesis, disrupting fungal cell membranes.[3][15][16]
References
- 1. Comparison of in vivo activity of fluconazole with that of amphotericin B against Candida tropicalis, Candida glabrata, and Candida krusei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. In vivo efficacies of levofloxacin and ciprofloxacin in acute murine hematogenous pyelonephritis induced by methicillin-susceptible and-resistant Staphylococcus aureus strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The in vitro and in vivo activity of ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peroral Ciprofloxacin Therapy Impairs the Generation of a Protective Immune Response in a Mouse Model for Salmonella enterica Serovar Typhimurium Diarrhea, while Parenteral Ceftriaxone Therapy Does Not - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potentiation of in vitro and in vivo antitumor efficacy of doxorubicin by cyclin-dependent kinase inhibitor P276-00 in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Improvement in the Anti-Tumor Efficacy of Doxorubicin Nanosponges in In Vitro and in Mice Bearing Breast Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo doxorubicin treatment [bio-protocol.org]
- 12. Doxorubicin Paradoxically Ameliorates Tumor-Induced Inflammation in Young Mice [mdpi.com]
- 13. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Fluconazole: a new triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Anserinone B
For Immediate Use by Laboratory and Research Professionals
This document provides crucial safety and logistical guidance for the proper disposal of Anserinone B, a benzoquinone with noted antifungal, antibacterial, and moderate cytotoxic properties.[1] Adherence to these procedures is vital for ensuring personnel safety and environmental protection. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these guidelines are based on its chemical classification as a benzoquinone and its known biological activities. All procedures must be conducted in accordance with local, state, and federal regulations.
Chemical and Physical Properties of this compound
A summary of the known quantitative data for this compound is presented below. This information is critical for understanding its behavior and potential hazards.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₄ | PubChem[2] |
| Molecular Weight | 210.23 g/mol | PubChem[2] |
| GI₅₀ (NCI-60) | 4.4 µg/mL | MedchemExpress[1] |
| Appearance | Not specified | - |
| Solubility | Not specified | - |
Disposal Protocol for this compound Waste
Due to its moderate cytotoxicity, all waste contaminated with this compound must be treated as cytotoxic waste.[3][4][5] Cytotoxic waste requires specific handling and disposal procedures to prevent exposure and environmental contamination.[6][7]
Step 1: Segregation of this compound Waste
Proper segregation is the first and most critical step in the disposal process.
-
Solid Waste: All contaminated solid materials, including personal protective equipment (PPE) such as gloves and gowns, bench paper, and consumables (e.g., pipette tips, vials), must be placed in a designated, leak-proof cytotoxic waste container.[6][7] These containers are typically color-coded, often purple or red, and clearly labeled with the cytotoxic symbol.[3][6]
-
Liquid Waste: Unused solutions of this compound or solvent rinses from contaminated glassware should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Sharps Waste: Any sharps, such as needles or contaminated glassware, must be disposed of in a puncture-proof sharps container that is also labeled for cytotoxic waste.[3][6]
Step 2: Labeling and Storage
All waste containers must be clearly and accurately labeled.
-
Label Content: The label should include "Cytotoxic Waste," the name "this compound," the primary hazard(s) (Toxic, Cytotoxic), and the date of accumulation.
-
Storage: Store sealed cytotoxic waste containers in a designated, secure area away from general laboratory traffic. This area should be well-ventilated.
Step 3: Disposal
The final disposal of cytotoxic waste must be handled by a licensed hazardous waste disposal company.
-
Incineration: The recommended method for the final disposal of cytotoxic waste is high-temperature incineration.[3][6] This process ensures the complete destruction of the hazardous compound.
-
Do Not:
-
Dispose of this compound waste down the drain.[8]
-
Mix with general laboratory or office waste.
-
Attempt to neutralize the chemical without a validated and approved protocol.
-
Experimental Workflow for this compound Disposal
The following diagram illustrates the procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Emergency Procedures for Spills
In the event of a spill, immediate action is necessary to minimize exposure and contamination.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Secure: Restrict access to the spill area.
-
PPE: Don appropriate PPE, including double gloves, a lab coat, and eye protection. For larger spills or powders, respiratory protection may be required.
-
Containment:
-
Liquids: Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Solids: Carefully sweep up the material, avoiding dust generation. Moisten the material slightly with a suitable solvent if necessary to prevent it from becoming airborne.[9]
-
-
Collection: Place all contaminated absorbent and cleaning materials into a designated cytotoxic waste container.
-
Decontamination: Clean the spill area with a suitable laboratory decontaminant, and dispose of all cleaning materials as cytotoxic waste.
-
Reporting: Report the incident to the laboratory supervisor and the institutional safety office.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PubChemLite - this compound (C11H14O4) [pubchemlite.lcsb.uni.lu]
- 3. danielshealth.ca [danielshealth.ca]
- 4. acewaste.com.au [acewaste.com.au]
- 5. sharpsmart.co.uk [sharpsmart.co.uk]
- 6. documents.uow.edu.au [documents.uow.edu.au]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. ICSC 0779 - p-BENZOQUINONE [chemicalsafety.ilo.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
